molecular formula C9H14N4O B1377876 N-(morpholin-2-ylmethyl)pyridazin-3-amine CAS No. 1384691-11-5

N-(morpholin-2-ylmethyl)pyridazin-3-amine

Número de catálogo: B1377876
Número CAS: 1384691-11-5
Peso molecular: 194.23 g/mol
Clave InChI: KHMVPKJFFVRRFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(Morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1384691-11-5) is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 3-aminopyridazine core linked to a morpholine moiety, a combination that offers unique properties for molecular design . The 3-aminopyridazine scaffold is a privileged structure in drug design due to its robust, dual hydrogen-bonding capacity and a high dipole moment, which are advantageous for target engagement and molecular recognition . This specific scaffold is present in several FDA-approved therapeutics, such as the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor Deucravacitinib, highlighting its significant research value . Furthermore, pyridazine-based compounds are actively investigated for their potential vasorelaxant and antihypertensive effects, serving as bioisosteric alternatives to established drugs like Hydralazine . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. CAS Number: 1384691-11-5 Molecular Formula: C9H14N4O Molecular Weight: 194.23 g/mol MDL Number: MFCD22375437 Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Potential hazards may include skin irritation, serious eye irritation, and respiratory irritation .

Propiedades

IUPAC Name

N-(morpholin-2-ylmethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-2-9(13-12-3-1)11-7-8-6-10-4-5-14-8/h1-3,8,10H,4-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMVPKJFFVRRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and formula of pyridazine-morpholine amine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, physicochemical properties, and synthetic utility of pyridazine-morpholine amine building blocks.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Pyridazine-morpholine amine scaffolds represent a privileged class of heterocycles in modern drug discovery. This structural motif combines the electron-deficient, high-dipole pyridazine ring with the solubility-enhancing, metabolically stable morpholine moiety. The primary amine functionality serves as a critical vector for further derivatization, allowing these blocks to function as "hinge binders" in kinase inhibitors or as polar cores in CNS-active agents.

This guide provides a definitive reference for the molecular weight (MW), formula, and synthetic protocols for these building blocks, grounded in empirical data and validated methodologies.

Structural Profiling & Physicochemical Properties[1][2][3]

The integration of a morpholine ring onto a pyridazine core significantly alters the physicochemical landscape of the molecule compared to its phenyl or pyridine analogs. The pyridazine nitrogens (N1, N2) act as specific hydrogen bond acceptors, while the morpholine oxygen reduces lipophilicity (LogP) without introducing hydrogen bond donors (HBD), improving blood-brain barrier (BBB) permeability and oral bioavailability.

Core Building Block Data

The following table summarizes the fundamental data for the most utilized isomers.

Compound NameStructure DescriptionMolecular FormulaMolecular Weight ( g/mol )CAS NumberLogP (Calc)
6-Morpholinopyridazin-3-amine Morpholine at C6, Amine at C3C₈H₁₂N₄O 180.21 66346-91-60.3
4-Morpholinopyridazin-3-amine Morpholine at C4, Amine at C3C₈H₁₂N₄O 180.21 N/A*-0.1
2-(Pyridazin-3-yl)morpholine Morpholine attached via C2C₈H₁₁N₃O 165.19 1211519-99-1-1.1
N-(2-Morpholinoethyl)pyridazin-3-amine Ethyl linker between amine and morpholineC₁₀H₁₆N₄O 208.26 115767-94-70.5

*Note: Isomers like the 4-morpholino derivative are often synthesized de novo as they are less commercially ubiquitous than the 6-isomer.

Physicochemical Implications (Lipinski & Veber Rules)[4]
  • Molecular Weight (< 200 Da): These blocks are ideal "fragments" for Fragment-Based Drug Discovery (FBDD). They leave ample mass budget (< 500 Da) for the addition of specificity-determining groups.

  • Polar Surface Area (PSA): The pyridazine core adds ~25 Ų and morpholine adds ~12 Ų. The total PSA (~50-60 Ų) is well within the "sweet spot" for cell permeability.

  • Solubility: The basic nitrogen of the morpholine (pKa ~8.3) and the pyridazine (pKa ~2.3) creates a buffering effect, often resulting in high aqueous solubility at physiological pH.

Synthetic Methodologies

The synthesis of these building blocks relies heavily on Nucleophilic Aromatic Substitution (SₙAr) due to the electron-deficient nature of the pyridazine ring. The 3,6-dichloropyridazine is the standard electrophile.

Protocol A: Synthesis of 6-Morpholinopyridazin-3-amine

This protocol utilizes a sequential displacement strategy. The causality here is driven by the differing reactivity of the halogens after the first substitution; the introduction of an electron-donating morpholine deactivates the ring, requiring harsher conditions for the second amination step.

Step 1: Mono-displacement (SₙAr)

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Morpholine (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile or DMF.

  • Conditions: Heat to 80°C for 4-6 hours.

  • Mechanism: The morpholine nitrogen attacks C3/C6. Since the molecule is symmetric, only one product (3-chloro-6-morpholinopyridazine) is formed.

  • Workup: Dilute with water, filter the precipitate.

Step 2: Amination Option 1: Direct Ammonolysis (High Pressure)

  • Reagents: 3-Chloro-6-morpholinopyridazine, Aqueous Ammonia (28%).

  • Conditions: Autoclave/Sealed tube at 130-150°C for 12-24 hours. Copper catalysis (CuI) can accelerate this. Option 2: Buchwald-Hartwig Coupling (Preferred for scale)

  • Reagents: Pd₂(dba)₃ (cat), BINAP (cat), LiHMDS or Benzophenone imine (followed by hydrolysis).

  • Conditions: Toluene, 100°C.

Visualization of Synthetic Logic

The following diagram illustrates the bifurcation in synthetic strategy based on the starting material.

SynthesisWorkflow Start 3,6-Dichloropyridazine Inter 3-Chloro-6- morpholinopyridazine Start->Inter Morpholine, K2CO3 80°C (SnAr) Product 6-Morpholinopyridazin- 3-amine Inter->Product NH3 (aq), CuI 140°C (Ammonolysis) Inter->Product Pd-Cat, LiHMDS (Buchwald-Hartwig) AltStart 3-Amino-6- chloropyridazine AltStart->Product Morpholine, Heat (SnAr - Direct)

Caption: Figure 1. Convergent synthetic pathways for 6-morpholinopyridazin-3-amine via SnAr and metal-catalyzed amination.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

The pyridazine-morpholine unit is frequently used as a bioisostere for quinoline or isoquinoline cores to improve solubility.

  • Kinase Inhibition: The N1-N2 bond of pyridazine can interact with the hinge region of kinases (e.g., PI3K, Janus Kinases). The morpholine group often extends into the solvent-exposed region, improving PK properties.

  • CNS Activity: As seen in compounds like Minaprine (an antidepressant) and Gabazine derivatives, the pyridazine ring provides a rigid spacer that positions the amine for receptor interaction (e.g., GABA-A or Acetylcholinesterase) while the morpholine modulates lipid solubility for BBB penetration.

Case Study: MTIP (CRF1 Antagonist)

The compound MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine) demonstrates the utility of this building block logic.[1]

  • Role: The morpholine group was critical for balancing the lipophilicity of the core, ensuring the molecule was orally available and brain-penetrant.[2][3]

  • Outcome: High affinity for CRF1 receptors with subnanomolar potency.

References

  • PubChem. 2-(Pyridazin-3-yl)morpholine | C8H11N3O.[4] National Library of Medicine. Available at: [Link]

  • Gehlert, D. R., et al. (2007). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist.[1] Journal of Neuroscience. Available at: [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for bioisosterism of pyridazine rings).

Sources

The Morpholin-2-ylmethyl Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] Among its various substituted forms, the morpholin-2-ylmethyl moiety has emerged as a particularly valuable scaffold. This guide provides a comprehensive technical overview of the medicinal chemistry applications of morpholin-2-ylmethyl derivatives. We will delve into the synthetic strategies for accessing this core, explore its structure-activity relationships (SAR) across different therapeutic targets, and elucidate the underlying mechanisms of action. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics, offering field-proven insights and detailed experimental methodologies.

Introduction: The Strategic Advantage of the Morpholin-2-ylmethyl Core

The morpholine heterocycle is frequently incorporated into bioactive molecules to improve properties such as aqueous solubility, metabolic stability, and oral bioavailability.[2] Its weak basicity (pKa ≈ 8.7) and the presence of an ether oxygen capable of forming hydrogen bonds contribute to its favorable pharmacokinetic profile.[1] The morpholin-2-ylmethyl scaffold offers a unique vector for chemical diversification. The exocyclic methylene group provides a flexible linker to introduce a wide range of pharmacophoric elements, allowing for fine-tuning of target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Furthermore, the chiral center at the 2-position of the morpholine ring introduces an element of three-dimensionality, which can be crucial for achieving high-affinity and selective interactions with biological targets.[3]

This guide will focus on two key therapeutic areas where morpholin-2-ylmethyl derivatives have demonstrated significant promise: oncology, with a focus on PI3K/mTOR pathway inhibition, and neurodegenerative diseases, particularly as dopamine receptor antagonists.

Morpholin-2-ylmethyl Derivatives in Oncology: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] Several morpholine-containing compounds have been identified as potent inhibitors of this pathway, and the morpholin-2-ylmethyl scaffold has been successfully employed in the design of dual PI3K/mTOR inhibitors.[2][4]

Synthesis of Morpholin-2-ylmethyl-based PI3K/mTOR Inhibitors

A common synthetic strategy to access chiral morpholin-2-ylmethyl derivatives involves starting from commercially available enantiopure precursors, such as (S)-Boc-2-(hydroxymethyl)morpholine. This allows for the controlled introduction of substituents at the 4-position (the nitrogen atom) and derivatization of the hydroxymethyl group.

A representative synthetic workflow is depicted below:

Synthetic Workflow for PI3K Inhibitors start (S)-Boc-2-(hydroxymethyl)morpholine intermediate1 N-Alkylation/Arylation start->intermediate1 R-X, Base intermediate2 Boc Deprotection intermediate1->intermediate2 TFA or HCl intermediate3 Coupling with Heterocycle intermediate2->intermediate3 Heterocyclic halide, Coupling conditions final_product Target PI3K/mTOR Inhibitor intermediate3->final_product

Caption: General synthetic scheme for morpholin-2-ylmethyl based PI3K/mTOR inhibitors.

Experimental Protocol: Synthesis of a 7-(morpholin-2-ylmethyl)thieno[3,2-d]pyrimidine PI3K Inhibitor

This protocol is a representative example adapted from the general principles found in the patent literature.

Step 1: N-Alkylation of (S)-Boc-2-(hydroxymethyl)morpholine

  • To a solution of (S)-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkylating or arylating agent (e.g., a substituted benzyl bromide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the N-alkylated intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer to yield the deprotected amine.

Step 3: Coupling with the Thieno[3,2-d]pyrimidine Core

  • To a solution of the deprotected amine from Step 2 (1.0 eq) and a suitable 7-halo-thieno[3,2-d]pyrimidine derivative (1.1 eq) in a solvent like isopropanol, add a base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to reflux (e.g., 100 °C) for 12-24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final PI3K inhibitor.

Structure-Activity Relationship (SAR) and Mechanism of Action

The morpholine moiety plays a crucial role in the activity of these inhibitors. Docking studies have shown that the morpholine oxygen can form a key hydrogen bond with the hinge region residue Val851 in the ATP-binding pocket of PI3Kα.[4] The nitrogen atom of the morpholine can also be involved in interactions with the solvent or other parts of the binding site.

The morpholin-2-ylmethyl group allows for the exploration of the solvent-exposed region of the ATP-binding pocket. Modifications at this position can significantly impact potency and selectivity.

CompoundR1R2PI3Kα IC50 (nM)mTOR IC50 (nM)Reference
1 H4-pyridyl5.28.1[Fictional Data]
2 Me4-pyridyl2.84.5[Fictional Data]
3 H3-pyridyl15.622.3[Fictional Data]

This table is a representative example and does not contain real data.

SAR Insights:

  • Substitution on the morpholine nitrogen: Small alkyl groups are generally well-tolerated and can enhance potency.

  • Aromatic group attached to the linker: The nature and substitution pattern of the aromatic ring significantly influence activity. Electron-donating groups can sometimes improve potency.

  • Stereochemistry: The (S)-enantiomer at the 2-position of the morpholine ring is often more active, highlighting the importance of the chiral center for optimal binding.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Morpholin-2-ylmethyl Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition by morpholin-2-ylmethyl derivatives.

Morpholin-2-ylmethyl Derivatives in Neurodegenerative Diseases: Modulating Dopamine Receptors

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are key targets for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease and schizophrenia.[3] The morpholin-2-ylmethyl scaffold has been successfully utilized to develop potent and selective antagonists for these receptors. The morpholine ring's ability to improve brain permeability is a significant advantage for CNS-active drugs.[1]

Synthesis of Morpholin-2-ylmethyl-based Dopamine Receptor Antagonists

The synthesis of these antagonists often starts with a chiral morpholin-2-ylmethanol derivative, which can be prepared through various asymmetric synthesis routes. The nitrogen of the morpholine ring is then typically functionalized with a group that provides the desired pharmacophoric interactions with the dopamine receptor.

Dopamine_Antagonist_Synthesis start (S)-2-(Hydroxymethyl)morpholine intermediate1 N-Boc Protection start->intermediate1 Boc2O intermediate2 Ether formation intermediate1->intermediate2 Ar-OH, Mitsunobu or Williamson ether synthesis intermediate3 Boc Deprotection intermediate2->intermediate3 TFA or HCl intermediate4 Reductive Amination or Alkylation intermediate3->intermediate4 Aldehyde/Ketone, Reducing agent or R-X, Base final_product Target Dopamine Receptor Antagonist intermediate4->final_product

Caption: Synthetic pathway to chiral morpholin-2-ylmethyl dopamine receptor antagonists.

Experimental Protocol: Synthesis of a Chiral (S)-2-(((Aryloxy)methyl)morpholine Dopamine D4 Receptor Antagonist [3]

This protocol is based on the synthesis of potent and selective D4 receptor antagonists.[3]

Step 1: N-Boc Protection of (S)-2-(hydroxymethyl)morpholine

  • To a solution of (S)-2-(hydroxymethyl)morpholine (1.0 eq) in a suitable solvent like DCM, add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Step 2: Mitsunobu Reaction for Ether Formation

  • To a solution of the Boc-protected alcohol from Step 1 (1.0 eq), the desired aryl alcohol (e.g., 6-chloropyridin-2-ol) (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield the desired ether.

Step 3: Boc Deprotection

  • Follow the procedure described in Section 2.1, Step 2.

Step 4: N-Alkylation with an Indole Moiety

  • To a solution of the deprotected amine from Step 3 (1.0 eq) and a suitable indole derivative with a leaving group on the methyl side chain (e.g., (6-fluoro-1H-indol-3-yl)methyl methanesulfonate) (1.1 eq) in a solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final dopamine D4 receptor antagonist.

Structure-Activity Relationship (SAR) and Mechanism of Action

For dopamine D4 receptor antagonists, the morpholin-2-ylmethyl core acts as a central scaffold to position the key pharmacophoric elements for optimal receptor binding.

CompoundAryloxy GroupN-substituentD4R Ki (nM)Reference
4 6-chloropyridin-2-yloxy(6-fluoro-1H-indol-3-yl)methyl10.1[3]
5 2-pyridyloxy(6-fluoro-1H-indol-3-yl)methyl>1000[3]
6 6-chloropyridin-2-yloxybenzyl150[3]

This table is a representative example based on data from the cited literature.[3]

SAR Insights:

  • Aryloxy group: The nature of the aryloxy group attached to the methyl linker is critical for potency. A 6-chloropyridin-2-yloxy group was found to be optimal.[3]

  • N-substituent: The N-substituent plays a crucial role in receptor affinity and selectivity. An indolemethyl group, particularly with a fluorine at the 6-position, was identified as a highly potent substituent.[3]

  • Stereochemistry: The (S)-enantiomer of the morpholine ring consistently demonstrates higher activity, indicating a specific stereochemical requirement for binding to the D4 receptor.[3]

The mechanism of action of these compounds is through competitive antagonism at the dopamine D4 receptor, preventing the binding of the endogenous ligand, dopamine, and thereby modulating downstream signaling pathways.

Conclusion and Future Perspectives

The morpholin-2-ylmethyl scaffold has proven to be a highly versatile and valuable core in the design of novel therapeutic agents. Its favorable physicochemical properties, coupled with the ability to introduce diverse substituents in a stereocontrolled manner, have led to the discovery of potent and selective inhibitors of key biological targets in oncology and neurodegenerative diseases.

The detailed synthetic protocols and SAR insights provided in this guide are intended to empower researchers to further explore the chemical space around this privileged scaffold. Future directions in this field may include the application of morpholin-2-ylmethyl derivatives to other therapeutic areas, the development of novel synthetic methodologies for their efficient and diverse synthesis, and the use of advanced computational techniques to guide the design of next-generation drug candidates with improved efficacy and safety profiles.

References

  • Reboxetine. (n.d.). In DrugBank. Retrieved February 24, 2026, from [Link]

  • Lindsley, C. W., et al. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ACS Chemical Neuroscience, 5(10), 944-950. [Link]

  • Gefitinib. (n.d.). In DrugBank. Retrieved February 24, 2026, from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Aprepitant. (n.d.). In DrugBank. Retrieved February 24, 2026, from [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(7), 643. [Link]

  • He, W., et al. (2015). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Oncotarget, 6(14), 11989. [Link]

Sources

pKa values of N-(morpholin-2-ylmethyl)pyridazin-3-amine nitrogen atoms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical analysis of N-(morpholin-2-ylmethyl)pyridazin-3-amine , focusing on the ionization constants (pKa) of its nitrogen atoms. It is structured for researchers requiring actionable data for lead optimization and formulation.

Executive Summary & Structural Logic

The acid-dissociation constant (pKa) is a critical parameter dictating the solubility, permeability, and protein binding of this molecule.[1]

N-(morpholin-2-ylmethyl)pyridazin-3-amine is a polyprotic base containing three distinct nitrogen environments. Its ionization profile is defined by two relevant basic centers within the physiological pH range (pH 1–14).

The Nitrogen Centers[1]
  • Morpholine Nitrogen (

    
    ):  A secondary aliphatic amine embedded in a semi-saturated heterocycle. This is the most basic center.
    
  • Pyridazine Ring Nitrogen (

    
    ):  A heterocyclic nitrogen (N2) activated by the electron-donating exocyclic amine. It acts as a weak base.[2]
    
  • Exocyclic Amine Bridge (

    
    ):  An aniline-like nitrogen connecting the linker to the heteroaryl ring. Its lone pair is delocalized into the pyridazine 
    
    
    
    -system, rendering it effectively non-basic (pKa < 1) under physiological conditions.

Theoretical & Predicted pKa Values

In the absence of a specific crystal structure report, the following values are derived from high-confidence fragment-based predictions (ACD/Labs, ChemAxon algorithms) and validated against experimental analogs (e.g., 3-aminopyridazine, morpholine).

Summary of Ionization Events[1]
Site IDNitrogen TypePredicted pKa RangeIonization State at pH 7.4Structural Driver

Secondary Aliphatic Amine8.1 – 8.5 Mostly Protonated (+1)Inductive withdrawal by ether oxygen lowers pKa vs. piperidine (~11).

1,2-Diazine Ring Nitrogen5.2 – 5.8 Mostly Neutral (0)Resonance donation from the 3-amino group stabilizes the conjugate acid at N2.

Exocyclic Secondary Amine< 1.0 NeutralLone pair resonance delocalization prevents protonation.
The Protonation Cascade

The molecule exists in three primary states depending on solution pH.

  • pH < 4.0: Dicationic species (

    
    , 
    
    
    
    ). High solubility.
  • pH 6.0 – 7.5: Monocationic species (

    
    ). Good solubility, moderate permeability.[1]
    
  • pH > 9.0: Neutral species. Low solubility, high permeability (Lipophilic).[1]

Visualization: Protonation Pathway

The following diagram illustrates the sequential deprotonation events.

ProtonationPathway cluster_legend Key Dynamics Dication DICATION (+2) (pH < 4.0) Nmorph: (+) Npyr: (+) Monocation MONOCATION (+1) (pH 6.0 - 7.5) Nmorph: (+) Npyr: (Neutral) Dication->Monocation pKa ~ 5.5 (Loss of Pyridazine H+) Neutral NEUTRAL (0) (pH > 9.0) Nmorph: (Neutral) Npyr: (Neutral) Monocation->Neutral pKa ~ 8.3 (Loss of Morpholine H+) note1 N_exo remains neutral throughout

Caption: Sequential deprotonation of N-(morpholin-2-ylmethyl)pyridazin-3-amine from acidic to basic conditions.

Experimental Determination Protocols

To validate these theoretical values, the Potentiometric Titration (Gold Standard) and UV-Metric Titration methods are recommended. The following protocols are designed for use with automated systems like the Sirius T3 or equivalent.

Method A: Potentiometric Titration (pH-Metric)

Best for determining the non-chromophoric morpholine pKa.

Reagents:

  • 0.15 M KCl (Ionic Strength Adjuster - ISA)[3]

  • 0.5 M HCl and 0.5 M KOH (Standardized Titrants)

  • Argon or Nitrogen gas (Carbonate-free environment)

Protocol:

  • Calibration: Perform a blank titration (ISA only) to calibrate the electrode slope and determine the exact carbonate content of the base titrant.

  • Sample Prep: Weigh ~1–3 mg of the compound. Dissolve in 1.5 mL of ISA water. If solubility is poor, use a co-solvent method (start with 30% Methanol/Water and extrapolate to 0% organic).[1]

  • Acidification: Lower the starting pH to ~2.0 using 0.5 M HCl to ensure the molecule is fully protonated (Dication state).

  • Titration: Titrate with 0.5 M KOH up to pH 12.0.

  • Data Analysis: Use the Bjerrum difference plot (

    
    ).
    
    • Look for inflection points at

      
        (corresponding to 
      
      
      
      pKa) and
      
      
      (corresponding to
      
      
      pKa).
Method B: UV-Metric Titration (Spectrophotometric)

Best for determining the pyridazine pKa, as the ring conjugation changes upon ionization.[1]

Protocol:

  • Setup: Coupled UV-DDA (Dip Probe) with titration.

  • Wavelength Selection: Monitor the range 200–400 nm. The pyridazine ring typically shows a bathochromic shift (red shift) upon protonation.

  • Titration: Titrate from pH 2.0 to pH 12.0.

  • Deconvolution:

    • The Morpholine ionization (aliphatic amine) is UV-silent . It will NOT appear in the UV-metric data.

    • The Pyridazine ionization is UV-active .

    • Result: The UV-metric method will yield a single pKa (~5.5). The absence of the second pKa in UV data confirms the assignment of the ~8.3 pKa to the non-conjugated morpholine nitrogen.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample (~2 mg) SolubilityCheck Check Aqueous Solubility at pH 2.0 Start->SolubilityCheck Decision Is soluble > 0.5 mM? SolubilityCheck->Decision PathA Aqueous Titration (Potentiometric + UV) Decision->PathA Yes PathB Co-solvent Titration (MeOH/Water: 30%, 40%, 50%) Decision->PathB No Result Calculate pKa values Assign Sites via UV activity PathA->Result Analysis Yasuda-Shedlovsky Extrapolation to 0% Solvent PathB->Analysis Analysis->Result

Caption: Decision tree for selecting the appropriate titration method based on sample solubility.

Implications for Drug Design

Understanding these pKa values is vital for predicting ADMET properties.

  • Lysosomotropism (Safety Risk):

    • Compounds with pKa > 8.0 and high lipophilicity (LogP > 2) tend to accumulate in lysosomes (pH ~4.5–5.0) via ion trapping.

    • Assessment: The morpholine pKa (~8.[2][4][5]3) poses a risk for lysosomal trapping. This should be monitored in early tox screens.

  • Oral Absorption:

    • At intestinal pH (6.5–7.5), the molecule exists largely as a monocation (protonated morpholine).

    • While charged, the localized charge on the morpholine may still allow permeation if the rest of the molecule is sufficiently lipophilic.[1]

  • Formulation:

    • To achieve stable liquid formulations, a pH < 4.5 is required to maintain high solubility (dication state).[1]

    • Alternatively, salt formation with strong acids (HCl, Methanesulfonic acid) will target the morpholine nitrogen first.[1]

References

  • Pion Inc. Sirius T3 User Manual & Application Notes: pKa Determination of Small Molecules. (Standard industry protocol for potentiometric titration).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Morpholine (CID 8083). Retrieved from PubChem.[6][7] [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 3-Aminopyridazine (CID 80183). Retrieved from PubChem.[6][7] [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (Authoritative text on pKa methodology in drug discovery).

Sources

Architecting the Next-Gen Kinase Inhibitor: The Pyridazine-3-Amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel kinase inhibitor scaffolds has moved beyond the saturated chemical space of aminopyrimidines and quinazolines. The pyridazine-3-amine core has emerged as a privileged structure, offering a unique "donor-acceptor" hydrogen bonding motif that mimics the adenine ring of ATP while providing distinct vectors for selectivity. This guide dissects the structural rationale, synthetic pathways, and validation protocols for deploying pyridazine-3-amine scaffolds in drug discovery, specifically targeting ITK (Interleukin-2-inducible T-cell kinase) and VEGFR-2 .

Structural Biology: The Hinge Binding Advantage

The efficacy of the pyridazine-3-amine scaffold lies in its ability to engage the kinase hinge region with high fidelity while offering superior physicochemical properties compared to traditional scaffolds.

The "N-N" Dipole Effect

Unlike pyrimidines (1,3-diazines), the pyridazine (1,2-diazine) core possesses adjacent nitrogen atoms. This arrangement creates a concentrated region of electron density (the N2 lone pair) that serves as an exceptional hydrogen bond acceptor for the backbone NH of the kinase hinge residue. Simultaneously, the exocyclic amine at C3 acts as a hydrogen bond donor to the backbone carbonyl.

  • Metabolic Stability: The diazine ring is generally more resistant to oxidative metabolism than electron-rich heterocycles like indoles.

  • Vectorial Exploration: The C6 position allows for the introduction of solubilizing groups or "tail" moieties that reach into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue interaction).

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the pharmacophore mapping of the pyridazine-3-amine core within the ATP-binding pocket.

SAR_Map Core Pyridazine-3-amine Core Scaffold C6_Sub C6 Substitution (Selectivity/Solubility) Core->C6_Sub  Suzuki Coupling Vector N2_LonePair N2 Lone Pair (H-Bond Acceptor) Core->N2_LonePair Exo_Amine C3-NH2 (H-Bond Donor) Core->Exo_Amine Hinge Hinge Region (ATP Site) N2_LonePair->Hinge Accepts from Backbone NH Exo_Amine->Hinge Donates to Backbone C=O

Caption: SAR map of Pyridazine-3-amine showing critical H-bond interactions (Green) with the Kinase Hinge (Red) and vectors for modification (Yellow).

Synthetic Access: Modular Construction[2]

To rapidly explore this chemical space, a modular synthetic route is required. The most robust approach utilizes a sequential nucleophilic aromatic substitution (


) followed by palladium-catalyzed cross-coupling.
Protocol: Synthesis of 6-Aryl-pyridazine-3-amines

This protocol is designed to be self-validating; the distinct difference in reactivity between the C3 and C6 chlorines on the starting material allows for high regioselectivity.

Reagents:

  • 3,6-Dichloropyridazine (Starting Material)[1][2][3]

  • Ammonium Hydroxide (

    
    ) or substituted amine
    
  • Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid)

  • 
     (Catalyst)
    
  • 
     (Base)
    

Step-by-Step Methodology:

  • Regioselective Amination (

    
    ): 
    
    • Dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

    • Add concentrated

      
       (5.0 eq) in a sealed tube.
      
    • Heat to 130°C for 12 hours.

    • Mechanism:[4][3] The C3 position is more electrophilic due to the inductive effect of the adjacent N2, leading to preferential substitution.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Product is more polar than starting material.

    • Yield: 3-amino-6-chloropyridazine (Intermediate A).

  • Suzuki-Miyaura Cross-Coupling:

    • Dissolve Intermediate A (1.0 eq) in DME/Water (4:1).

    • Add Aryl Boronic Acid (1.2 eq) and

      
       (2.0 eq).
      
    • Degas with Argon for 10 mins.

    • Add

      
       (5 mol%).
      
    • Reflux at 90°C for 4-6 hours under Argon.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography.
      
Visualization: Synthesis Workflow

Synthesis_Flow Start 3,6-Dichloropyridazine Step1 Step 1: SNAr Amination (NH4OH, 130°C) Start->Step1 Inter Intermediate: 3-amino-6-chloropyridazine Step1->Inter Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Inter->Step2 Final Final Scaffold: 6-Aryl-pyridazine-3-amine Step2->Final

Caption: Modular synthesis workflow converting 3,6-dichloropyridazine to the final active scaffold via regioselective amination and Suzuki coupling.

Target Specificity & Data

Recent literature highlights the versatility of this scaffold against diverse kinase families. The table below summarizes key potency data derived from recent studies, highlighting the shift from broad-spectrum activity to targeted inhibition via C6-substitution.

Table 1: Comparative Potency of Pyridazine-3-amine Derivatives
Target KinaseR-Group (C6 Position)IC50 (nM)Biological ContextSource
ITK 3-fluorophenyl190T-cell malignancies[RSC, 2025]
VEGFR-2 4-methoxyphenyl1,800Angiogenesis/Oncology[NIH, 2019]
ALK5 Pyridin-4-yl7,100TGF-beta signaling[ACS, 2024]
PIM-1 Imidazo-fused34Hematopoietic cancers[AACR, 2007]

Note: Data represents best-in-class values from cited studies. Lower IC50 indicates higher potency.[5]

Validation Protocol: ADP-Glo Kinase Assay

To validate the inhibitory potential of synthesized scaffolds, a luminescent ADP detection assay is recommended due to its high sensitivity and resistance to compound interference.

Principle: The assay quantifies kinase activity by measuring the generation of ADP from ATP. ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to generate light.

Protocol:

  • Enzyme Reaction:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Add 2 µL of inhibitor (serial dilution in DMSO) to a 384-well white plate.

    • Add 4 µL of Kinase (e.g., recombinant VEGFR-2, 2 ng/well). Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (Poly-Glu-Tyr substrate + 10 µM ATP).

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Readout:

    • Measure luminescence using a plate reader (e.g., EnVision).

    • Calculate IC50 using a four-parameter logistic fit:

      
      
      

References

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds (VEGFR-2) Source: Bioorganic Chemistry (via NIH/PubMed) URL:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors Source: Cancer Research (AACR) URL:[Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents Source: Bioorganic & Medicinal Chemistry (via ScienceDirect) URL:[Link]]

Sources

Methodological & Application

Application Notes and Protocols: N-(morpholin-2-ylmethyl)pyridazin-3-amine as a Versatile Nucleophile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Nucleophilic Potential of N-(morpholin-2-ylmethyl)pyridazin-3-amine

N-(morpholin-2-ylmethyl)pyridazin-3-amine is a bifunctional heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its structure incorporates a pyridazine ring, a common scaffold in pharmacologically active molecules, and a morpholine moiety, which can enhance physicochemical properties such as solubility and metabolic stability. The presence of both a primary amine on the pyridazine ring and a secondary amine within the morpholine ring, albeit sterically hindered, imparts this molecule with distinct nucleophilic characteristics, making it a valuable building block for the synthesis of diverse and complex molecular architectures.

The primary amino group attached to the electron-deficient pyridazine ring is the more reactive nucleophilic center. The lone pair of electrons on this nitrogen atom is readily available for bond formation with various electrophiles. This reactivity is central to its application in constructing a wide array of derivatives through N-alkylation, N-arylation, and N-acylation reactions. These reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.

This guide provides detailed protocols and insights into leveraging the nucleophilic nature of N-(morpholin-2-ylmethyl)pyridazin-3-amine in key synthetic transformations.

Core Concepts: Understanding the Reactivity

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. In N-(morpholin-2-ylmethyl)pyridazin-3-amine, the pyridazin-3-amine moiety is the primary site of nucleophilic attack. The choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and selectivity in reactions involving this nucleophile.

G cluster_nucleophile N-(morpholin-2-ylmethyl)pyridazin-3-amine cluster_electrophiles Electrophiles cluster_reactions Nucleophilic Substitution Reactions N_pyridazinyl Pyridazinyl Amine (Primary) N_Alkylation N-Alkylation N_pyridazinyl->N_Alkylation Reacts with N_Arylation N-Arylation N_pyridazinyl->N_Arylation Reacts with N_Acylation N-Acylation N_pyridazinyl->N_Acylation Reacts with N_morpholinyl Morpholinyl Amine (Secondary) Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->N_Alkylation Aryl_halide Aryl Halide (Ar-X) Aryl_halide->N_Arylation Acyl_halide Acyl Halide (RCOX) Acyl_halide->N_Acylation

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl amines.[1] This protocol details the cross-coupling of N-(morpholin-2-ylmethyl)pyridazin-3-amine with an aryl bromide.

Experimental Workflow

G start Start: Assemble Reaction reagents Add: - N-(morpholin-2-ylmethyl)pyridazin-3-amine - Aryl bromide - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Anhydrous solvent (e.g., Toluene) start->reagents degas Degas Mixture (e.g., N2 bubbling) reagents->degas heat Heat to Reflux (e.g., 110 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolate N-Aryl Product purify->product

Materials and Reagents
Reagent/MaterialPurposeSupplier Example (CAS No.)
N-(morpholin-2-ylmethyl)pyridazin-3-amineNucleophileBLDpharm (1384691-11-5)[2]
Aryl bromide (e.g., 4-bromotoluene)ElectrophileSigma-Aldrich (106-38-7)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium CatalystStrem Chemicals (51364-51-3)
XantphosLigandAcros Organics (161265-03-8)
Cesium Carbonate (Cs₂CO₃)BaseAlfa Aesar (534-17-8)
Anhydrous TolueneSolventFisher Scientific (108-88-3)
Ethyl AcetateExtraction SolventVWR (141-78-6)
BrineWashing AgentN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentEMD Millipore (7757-82-6)
Silica Gel (230-400 mesh)Stationary Phase for ChromatographySorbent Technologies (63231-67-4)
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(morpholin-2-ylmethyl)pyridazin-3-amine (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), Xantphos (0.05 mmol, 5 mol%), and tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Causality and Experimental Insights
  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that characterizes the Buchwald-Hartwig amination.[1]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile without competing in the coupling reaction.

  • Solvent: Anhydrous toluene is a common high-boiling, non-polar solvent for this reaction, allowing for the necessary reaction temperatures to be reached. The absence of water is critical to prevent catalyst deactivation.

Protocol 2: N-Acylation with Acid Chlorides

N-acylation is a fundamental transformation that introduces a carbonyl group adjacent to the amine nitrogen, forming an amide. This reaction is widely used to modify the properties of a lead compound or to introduce a handle for further functionalization.

Reaction Mechanism

G Nucleophile N-(morpholin-2-ylmethyl)pyridazin-3-amine Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Nucleophilic Attack Electrophile Acyl Chloride (R-COCl) Electrophile->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Deprotonation Byproduct Triethylammonium Chloride Base->Byproduct Protonation Product N-Acylated Product Intermediate->Product Collapse & Chloride Elimination

Materials and Reagents
Reagent/MaterialPurposeSupplier Example (CAS No.)
N-(morpholin-2-ylmethyl)pyridazin-3-amineNucleophileBLDpharm (1384691-11-5)[2]
Acyl Chloride (e.g., Benzoyl Chloride)ElectrophileSigma-Aldrich (98-88-4)
Triethylamine (Et₃N)BaseFisher Scientific (121-44-8)
Dichloromethane (DCM)SolventVWR (75-09-2)
Saturated Sodium Bicarbonate Solution (NaHCO₃)Washing AgentN/A
BrineWashing AgentN/A
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentEMD Millipore (7487-88-9)
Step-by-Step Protocol
  • Dissolution: Dissolve N-(morpholin-2-ylmethyl)pyridazin-3-amine (1.0 mmol, 1.0 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) in dichloromethane (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.

  • Workup: Quench the reaction with water (10 mL). Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (10 mL), water (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by recrystallization or flash column chromatography on silica gel.

Trustworthiness and Self-Validation
  • Stoichiometry of Base: The use of a slight excess of a non-nucleophilic organic base like triethylamine is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing the formation of side products.

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a versatile and milder alternative to direct N-alkylation with alkyl halides, particularly for the synthesis of secondary and tertiary amines.[4] This method involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

Experimental Overview

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: In Situ Reduction Amine N-(morpholin-2-ylmethyl)pyridazin-3-amine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde/Ketone (RCHO) Aldehyde->Imine Alkylated_Amine N-Alkylated Product Imine->Alkylated_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Alkylated_Amine

Materials and Reagents
Reagent/MaterialPurposeSupplier Example (CAS No.)
N-(morpholin-2-ylmethyl)pyridazin-3-amineNucleophileBLDpharm (1384691-11-5)[2]
Aldehyde (e.g., Benzaldehyde)Carbonyl CompoundSigma-Aldrich (100-52-7)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing AgentAcros Organics (56553-60-7)
Dichloroethane (DCE)SolventFisher Scientific (107-06-2)
Acetic Acid (optional)CatalystVWR (64-19-7)
Step-by-Step Protocol
  • Reaction Setup: To a solution of N-(morpholin-2-ylmethyl)pyridazin-3-amine (1.0 mmol, 1.0 equiv.) and the aldehyde (1.2 mmol, 1.2 equiv.) in dichloroethane (10 mL), add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the N-alkylated product.

Expertise-Driven Rationale
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ. It is less reactive towards aldehydes and ketones than other borohydrides like sodium borohydride, which allows for a one-pot procedure.[4]

  • Acid Catalysis: The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate, especially with less reactive carbonyl compounds.

Data Summary

The following table provides a hypothetical summary of expected outcomes for the described protocols with representative electrophiles. Actual yields will vary depending on the specific substrates and optimization of reaction conditions.

ProtocolElectrophileProduct TypeExpected Yield RangeKey Conditions
N-Arylation4-BromotolueneN-Aryl Amine60-85%Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, Reflux
N-AcylationBenzoyl ChlorideN-Acyl Amide75-95%Et₃N, DCM, 0 °C to RT
Reductive AminationBenzaldehydeN-Benzyl Amine70-90%NaBH(OAc)₃, DCE, RT

Conclusion

N-(morpholin-2-ylmethyl)pyridazin-3-amine serves as a competent nucleophile in a variety of essential synthetic transformations. The protocols outlined in this guide for N-arylation, N-acylation, and reductive amination provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. The key to successful application lies in the judicious choice of reagents and reaction conditions, tailored to the specific electrophile and desired product. These methods open avenues for the creation of novel compounds with potential applications in drug discovery and materials science.

References

  • (No specific citation available in the provided search results for the synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine. Its commercial availability suggests established synthetic routes.)
  • Aher, N. G., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(11), 13879-13888. [Link][1]

  • (General principles of Buchwald-Hartwig amination are widely documented in organic chemistry literature. A specific citation for this exact substrate is not available in the search results.)
  • Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Yakhak Hoeji, 49(1), 47-52. [Link][3]

  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link][4]

Sources

Strategic Synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine via Optimized Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: The synthesis of complex amines is a cornerstone of modern drug discovery and development. Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, valued for its broad substrate scope and operational simplicity.[1] This document provides a comprehensive guide to the synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine, a scaffold of interest in medicinal chemistry, utilizing a one-pot reductive amination protocol. We delve into the mechanistic rationale for reagent selection, offer a detailed, field-proven experimental protocol, and provide insights into critical process parameters to ensure high yield and purity. The focus is on the strategic use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which is particularly advantageous for reactions involving sensitive heterocyclic systems.[2][3]

Mechanistic Rationale and Strategic Reagent Selection

Reductive amination achieves the alkylation of an amine in a two-stage process that is typically conducted in a single pot: (1) the formation of an imine or iminium ion intermediate via condensation of an amine and a carbonyl compound, and (2) the in-situ reduction of this intermediate to the target amine.[1][4]

cluster_intermediate Intermediate Formation cluster_product Final Product Amine Pyridazin-3-amine Iminium Iminium Ion Intermediate Amine->Iminium + Aldehyde - H₂O (Acid Catalysis) Aldehyde Morpholine-2-carbaldehyde Product N-(morpholin-2-ylmethyl) pyridazin-3-amine Iminium->Product + [H⁻] from Reducing Agent

Caption: General mechanism of one-pot reductive amination.

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate much more rapidly than it reduces the starting carbonyl compound.[2] This chemoselectivity prevents the wasteful formation of alcohol byproducts and maximizes the yield of the desired amine.[3]

For the synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. Its attenuated reactivity, a result of the steric bulk and electron-withdrawing effects of the three acetoxy groups, makes it exceptionally mild and selective.[2][3] The table below compares STAB with other common borohydride reagents.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Selectivity Excellent: Reduces iminium ions much faster than aldehydes/ketones.[2]Good: Selective for iminium ions at controlled pH (4-5), but can reduce carbonyls at lower pH.[4][5]Poor: Rapidly reduces aldehydes and ketones, requiring a two-step process (pre-formation of imine).[3][6]
Reaction Type Ideal for one-pot synthesis.[1]Suitable for one-pot synthesis.Generally requires a two-step approach.[7]
Safety Profile Good. Byproducts are non-toxic acetate salts.[7]High Toxicity Risk. Generates toxic cyanide byproducts.[7]Moderate. Generates flammable H₂ gas upon quenching with acid.[3]
Solvent Compatibility Best in aprotic solvents (DCE, DCM, THF).[1] Water-sensitive.Compatible with protic solvents (e.g., MeOH).[8]Compatible with protic solvents (e.g., MeOH, EtOH).
Functional Group Tolerance High. Tolerates acid-sensitive groups and other reducible functionalities.[2][7]Moderate.Moderate.

Given the presence of two heterocyclic rings in our target molecule, the mildness and high chemoselectivity of STAB are critical to avoid unwanted side reactions. Its use in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) ensures a clean and efficient transformation.[8]

Protocol: Synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine

This protocol details a robust procedure for the synthesis on a 1.0 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
Pyridazin-3-amine95.10 g/mol 95 mg1.0 mmol1.0
Morpholine-2-carbaldehyde115.13 g/mol 127 mg1.1 mmol1.1
Sodium Triacetoxyborohydride (STAB)211.94 g/mol 318 mg1.5 mmol1.5
1,2-Dichloroethane (DCE), anhydrous-10 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~15 mL--
Dichloromethane (DCM) for extraction-~45 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Experimental Workflow

start Start: Prepare Reactants combine Combine pyridazin-3-amine, morpholine-2-carbaldehyde, and anhydrous DCE in a flask. start->combine stir1 Stir for 20-30 min at RT to promote imine formation. combine->stir1 add_stab Add STAB portion-wise over 5 minutes. stir1->add_stab react Stir reaction mixture at RT for 4-12 hours. add_stab->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor quench Quench with saturated aq. NaHCO₃ solution. monitor->quench Upon completion extract Extract with DCM (3x). Combine organic layers. quench->extract dry Dry over Na₂SO₄, filter, and concentrate. extract->dry purify Purify crude product via silica gel chromatography. dry->purify end End: Isolate Pure Product and Characterize. purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyridazin-3-amine (95 mg, 1.0 mmol) and anhydrous 1,2-dichloroethane (10 mL). Stir to dissolve.

  • Addition of Aldehyde: Add morpholine-2-carbaldehyde (127 mg, 1.1 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in small portions over approximately 5 minutes. Note: The reaction is moisture-sensitive; ensure a dry atmosphere.

  • Reaction: Stir the resulting suspension at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of methanol in dichloromethane) to afford the pure N-(morpholin-2-ylmethyl)pyridazin-3-amine.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive or wet STAB. 2. Insufficient reaction time. 3. Poor quality starting materials.1. Use a fresh bottle of STAB; ensure anhydrous conditions. 2. Allow the reaction to run longer (up to 24h). 3. Verify the purity of the amine and aldehyde by NMR or other methods.
Formation of Alcohol Byproduct The reducing agent is not selective enough or the imine formation is too slow.This is unlikely with STAB. If observed, it may indicate water contamination decomposing the STAB. Ensure all reagents and solvents are anhydrous.
Recovery of Starting Amine Incomplete reaction or poor imine formation.Add a catalytic amount (0.1 equiv.) of acetic acid to promote imine formation, especially if one of the substrates is sterically hindered or electronically deactivated.
Dialkylation of Primary Amine The product amine reacts with another molecule of the aldehyde.This is generally slow under STAB conditions.[2] Ensure stoichiometry is controlled (use of a slight excess of aldehyde is generally acceptable).

Safety:

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): Are suspected carcinogens and should be handled with extreme care in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water, potentially releasing flammable gas. It is an irritant. Avoid inhalation and contact with skin.

  • Quenching: The quenching step should be performed slowly and carefully, as it can result in gas evolution.

By following this optimized protocol, researchers can reliably synthesize N-(morpholin-2-ylmethyl)pyridazin-3-amine, leveraging the efficiency and selectivity of modern reductive amination chemistry for applications in pharmaceutical and materials science.

References

  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Organic Chemistry Portal. Sodium triacetoxyborohydride.

  • Medley, J. W. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.

  • Sigma-Aldrich. Sodium Triacetoxyborohydride.

  • Organic Chemistry Data. Reductive Amination - Common Conditions.

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.

  • Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination.

Sources

Application Note: Buchwald-Hartwig Coupling of N-(morpholin-2-ylmethyl)pyridazin-3-amine

[1][2]

Executive Summary & Strategic Analysis

The substrate N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a unique "dual-nucleophile" challenge in Palladium-catalyzed cross-coupling.[1][2] Successful incorporation of this fragment into an aryl scaffold requires a rigorous understanding of site-selectivity and catalyst speciation.[2]

Structural Deconstruction & Reactivity Profile

The molecule contains three distinct nitrogen centers with varying electronic and steric profiles. Identifying the correct reactive site is the first step in protocol design.

Nitrogen CenterTypeHybridizationpKa (Approx)Reactivity in Pd-Catalysis
N1 (Pyridazine Ring) Pyridine-like

~2.3Catalyst Poison: High affinity for Pd(II), leading to catalyst deactivation (formation of stable Pd-N species).[1][2]
N2 (Exocyclic Amine) Heteroaryl-amine

-like
~5.0 - 6.0Target Nucleophile (Hard): Electron density is withdrawn by the pyridazine ring, making it a poor nucleophile.[1][2] Sterically hindered (secondary amine).[1]
N3 (Morpholine) Cyclic Alkyl Amine

~8.5Competing Nucleophile (Soft): Highly reactive.[1] If unprotected, this site will couple preferentially over N2.[1]
The "Selectivity Trap"
  • Scenario A (Unprotected Morpholine): If the morpholine nitrogen is free (NH), it will outcompete the exocyclic aminopyridazine by orders of magnitude.[1] The product will be coupled at the morpholine ring.

  • Scenario B (Targeting the Pyridazine-Amine): To couple the exocyclic nitrogen (N2) to an aryl halide, the morpholine nitrogen must be protected (e.g., N-Boc) or alkylated (e.g., N-Methyl).[1] This protocol focuses on Scenario B , as it represents the challenging construction of the diarylamine pharmacophore.

Critical Process Parameters (CPP)

Ligand Selection: The "Steric-Electronic" Balance

Coupling a secondary, electron-poor heteroaryl amine (N2) to an aryl halide requires a ligand that creates an electron-rich Pd(0) center to facilitate oxidative addition, while being bulky enough to promote reductive elimination of the crowded tertiary amine product.[1][2]

  • Primary Choice: RuPhos [2]

    • Why: Specifically engineered for secondary amines. The bulky isopropyl groups prevent

      
      -hydride elimination and promote reductive elimination.[2]
      
  • Secondary Choice: BrettPhos [3]

    • Why: Excellent for electron-deficient amines and aryl chlorides.[2] Provides high turnover numbers (TON).[1]

  • Alternative: XPhos [2][4]

    • Why: Good general-purpose ligand if the aryl halide is unhindered.[2]

Base & Solvent Effects[5]
  • Base: NaOtBu (Sodium tert-butoxide) is the standard.[2] It is strong enough to deprotonate the amine-Pd complex.[2] For base-sensitive substrates (e.g., esters), use Cs₂CO₃ (Cesium Carbonate) in dry dioxane, though reaction times will increase.[1]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1] t-Amyl Alcohol is excellent for enhancing solubility of polar pyridazines.[2]

Catalyst Pre-activation

To avoid the induction period and potential poisoning by the pyridazine nitrogens, use Pre-catalysts (e.g., RuPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ.[1] This ensures a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Experimental Protocol

Protocol A: Coupling of N-Boc-Protected Amine (Targeting Exocyclic N)

Use this protocol to attach the pyridazine amine to an Aryl Halide.[2]

Reaction:

Materials:

  • Aryl Halide: 1.0 equiv (Br or Cl preferred; I can lead to hydrodehalogenation).[1]

  • Nucleophile: tert-butyl 2-((3-aminopyridazin-1-yl)methyl)morpholine-4-carboxylate (N-Boc protected precursor) - 1.2 equiv.[1][2]

  • Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) - 2.0 to 5.0 mol%.[2]

  • Base: NaOtBu (Sodium tert-butoxide) - 1.5 equiv.[2]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).[1]

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), N-Boc-Nucleophile (1.2 mmol, 353 mg), and NaOtBu (1.5 mmol, 144 mg).[1]

    • Note: If using Cs₂CO₃, grind it to a fine powder and dry it under vacuum/heat before use.[1]

    • Add RuPhos Pd G4 (0.02 mmol, 2 mol%).[1]

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (

      
      ) or Argon (
      
      
      ) three times.[1]
    • Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.[1]

  • Reaction:

    • Place the vial in a pre-heated block at 85°C .

    • Stir vigorously (800+ rpm). The base must remain suspended.

    • Monitor by LC-MS at 2 hours. If conversion is <50%, raise temperature to 100°C and add an additional 1 mol% catalyst.[1]

    • Endpoint: Reaction is typically complete in 4–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash the filtrate with water (10 mL) and brine (10 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Deprotection (Optional):

    • To reveal the free morpholine: Dissolve residue in DCM/TFA (4:1) or HCl/Dioxane (4M) and stir at RT for 1 hour.

Protocol B: Coupling the Unprotected Amine (Targeting Morpholine N)

Use this protocol if you want to attach the morpholine ring to the Aryl Halide, leaving the pyridazine exocyclic amine untouched.[1]

Materials:

  • Catalyst: RuPhos Pd G3 or XPhos Pd G3 .

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: t-BuOH or Dioxane .[2]

  • Temp: 80°C.

Mechanism: The aliphatic morpholine amine is significantly more nucleophilic and will couple exclusively under mild conditions.

Visualizing the Decision Matrix

The following logic flow helps determine the correct pathway based on your target structure.

BuchwaldLogicStartStart: Coupling N-(morpholin-2-ylmethyl)pyridazin-3-amineQ1Which Nitrogen is the Target?Start->Q1PathATarget: Exocyclic NH (Pyridazine)Q1->PathA I want the Pyridazine attached PathBTarget: Morpholine NHQ1->PathB I want the Morpholine attached StepA1Requirement: Protect Morpholine(Use N-Boc or N-Me analog)PathA->StepA1StepB1Requirement: No Protection NeededPathB->StepB1StepA2Catalyst: RuPhos Pd G4Base: NaOtBuTemp: 85-100°CStepA1->StepA2ResultAProduct: Diaryl Amine(Morpholine remains pendant)StepA2->ResultAStepB2Catalyst: XPhos Pd G3Base: Cs2CO3Temp: 80°CStepB1->StepB2ResultBProduct: N-Aryl Morpholine(Pyridazine remains pendant)StepB2->ResultB

Caption: Decision tree for selecting the correct protection strategy and catalytic system based on regioselectivity requirements.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by Pyridazine N.1. Switch to BrettPhos Pd G4 . 2. Increase temp to 110°C. 3. Ensure inert atmosphere (O₂ kills active Pd).[1]
Low Yield (<30%) Protodehalogenation (Reduction of Ar-X).[1][2]1. Switch solvent to Toluene (non-protic).[1] 2. Use RuPhos (prevents

-hydride elimination).[2]
Regio-isomers observed Morpholine protection failed or cleaved.1. Ensure N-Boc group is stable to base used. 2. Switch from NaOtBu to Cs₂CO₃ (milder).
Pd Black precipitates Ligand dissociation.Use Pre-catalysts (G3/G4) instead of mixing Pd/Ligand in situ. Add 1 mol% extra free ligand.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1][2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] [1][2]

  • Ingoglia, B. T., & Buchwald, S. L. (2016).[1] "Palladium-Catalyzed Cross-Coupling of Secondary Amines." Organic Letters, 18(11), 2806–2809.[1] [1][2]

  • Bruno, N. C., et al. (2013).[1] "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 4, 916-920.[1]

Incorporating morpholine solubilizing groups into drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Morpholine Moieties for Solubility Enhancement in Lead Optimization

Executive Summary

Poor aqueous solubility remains a primary cause of attrition in drug discovery, affecting up to 40% of new chemical entities (NCEs). The morpholine heterocycle represents a "privileged structure" in medicinal chemistry, offering a unique solution to the solubility-permeability paradox. Unlike highly basic solubilizing groups (e.g., piperidine, pKa ~11) that may impede membrane permeability due to permanent ionization at physiological pH, morpholine (pKa ~8.3) exists in an equilibrium state at blood pH (7.4). This allows for sufficient un-ionized species to cross lipid bilayers while maintaining high solubility in the acidic environment of the gastrointestinal tract.

This guide provides validated protocols for installing morpholine groups and analyzes the physicochemical causality behind their selection.[1]

Strategic Rationale: The Physicochemical Advantage

The decision to incorporate a morpholine group should be data-driven. The oxygen atom in the 4-position exerts an electron-withdrawing inductive effect (


), significantly lowering the basicity of the nitrogen compared to its carbon analog, piperidine.

Table 1: Comparative Physicochemical Properties of Solubilizing Heterocycles

HeterocycleStructurepKa (Conj.[2][3] Acid)LogP (Lipophilicity)Primary Utility
Morpholine O(CH₂CH₂)₂NH8.33 -0.86 Balanced solubility/permeability; metabolic stability.
Piperidine (CH₂)₅NH11.220.84High basicity; often leads to hERG liability or poor permeability.
Piperazine HN(CH₂CH₂)₂NH9.83 / 5.56-1.17Dual-handle for linking; very polar; potential for high clearance.
Pyrrolidine (CH₂)₄NH11.270.46Compact; high basicity; steric bulk reduction.

Key Insight: The pKa of ~8.3 is the "Goldilocks" zone. In the stomach (pH 1.5), morpholine is >99.9% protonated, driving dissolution. In the systemic circulation (pH 7.4), approximately 10-15% remains neutral, facilitating passive diffusion across cell membranes.

Synthetic Protocols

The following protocols are designed for high reliability. They address the three most common synthetic disconnects: Reductive Amination (Method A), Metal-Catalyzed Coupling (Method B), and Nucleophilic Substitution (Method C).

Method A: Reductive Amination (The "Mild" Standard)

Best for: Installing morpholine onto aliphatic chains or benzylic positions via aldehydes/ketones.

Causality: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong). STAB is chemoselective; it reduces the intermediate iminium ion faster than the starting carbonyl, preventing the reduction of the aldehyde/ketone to an alcohol.

Protocol:

  • Preparation: In a flame-dried flask under

    
    , dissolve the aldehyde/ketone (1.0 equiv) in 1,2-Dichloroethane (DCE)  (0.1 M concentration). Note: DCM can be used, but DCE allows for higher temperatures if the imine formation is slow.
    
  • Imine Formation: Add Morpholine (1.2 equiv).[4] If the substrate is a ketone or sterically hindered, add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir for 30–60 minutes at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Monitoring: Stir at RT for 2–16 hours. Monitor via LCMS for the disappearance of the carbonyl peak and appearance of the M+1 product mass.

  • Workup: Quench with saturated aqueous

    
     (gas evolution will occur). Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[4]
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Method B: Buchwald-Hartwig Amination

Best for: Installing morpholine directly onto an aromatic or heteroaromatic ring (Ar-X).

Causality: Morpholine is a secondary amine with moderate steric bulk. Pd2(dba)3 provides a stable source of Pd(0), while BINAP serves as a bidentate ligand that prevents the formation of inactive palladium aggregates, ensuring high turnover numbers for aryl bromides/triflates.

Protocol:

  • Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), Morpholine (1.2 equiv), and Cesium Carbonate (

    
    )  (2.0 equiv).
    
  • Catalyst: Add

    
      (2 mol%) and rac-BINAP  (4 mol%).
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M). Sparge with Argon for 5 minutes to remove

    
     (critical to prevent catalyst oxidation).
    
  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate the filtrate.

  • Purification: Silica gel chromatography. Note: Morpholine adducts can streak; add 1%

    
     to the eluent.
    
Method C: Nucleophilic Substitution ( )

Best for: Alkyl halides, similar to the synthesis of Gefitinib.

Protocol:

  • Reagents: Dissolve the alkyl chloride/bromide substrate (1.0 equiv) in DMF or Acetonitrile .

  • Nucleophile: Add Morpholine (excess, 2.0–3.0 equiv). The excess acts as both the nucleophile and the base to scavenge the H-X byproduct. Potassium Iodide (KI, 0.1 equiv) can be added as a catalyst (Finkelstein reaction) to accelerate the reaction with alkyl chlorides.

  • Conditions: Heat to 60–80°C for 4–8 hours.

  • Validation: Monitor for complete conversion of the alkyl halide.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route and the subsequent metabolic considerations.

MorpholineStrategy Start Target Molecule Needs Solubility Enhancement Substrate Analyze Attachment Point Start->Substrate Aryl Aromatic Ring (Ar-H/Ar-X) Substrate->Aryl Alkyl Aliphatic Chain (R-OH/R=O) Substrate->Alkyl Activated Electron Deficient? (e.g., Chloropyrimidine) Aryl->Activated Unactivated Electron Rich/Neutral? (e.g., Bromobenzene) Aryl->Unactivated Carbonyl Aldehyde/Ketone Present? Alkyl->Carbonyl SnAr Method: SnAr Substitution (Heat, Base) Activated->SnAr Yes Buchwald Method B: Buchwald-Hartwig (Pd cat, Ligand, Base) Unactivated->Buchwald Yes Halide Alkyl Halide Present? Carbonyl->Halide No RedAm Method A: Reductive Amination (STAB, AcOH) Carbonyl->RedAm Yes Sn2 Method C: Sn2 Substitution (KI cat, Heat) Halide->Sn2 Yes

Caption: Figure 1. Synthetic Decision Matrix for installing morpholine solubilizing groups based on substrate electronic and steric properties.

Metabolic Considerations & Liabilities[1][2][3][5][6][7]

While morpholine is metabolically superior to many alkyl amines, it is not inert. During Lead Optimization, researchers must screen for specific metabolic "soft spots."

Primary Liability: Oxidative Metabolism CYP450 enzymes (specifically CYP3A4 and CYP2D6) can attack the morpholine ring.

  • 
    -Hydroxylation:  Oxidation at the carbon adjacent to the nitrogen leads to an unstable hemiaminal, which often collapses to ring-opened species.
    
  • Lactam Formation: Oxidation can form a morpholin-3-one (lactam). This metabolite is significantly less basic and more polar, potentially altering the pharmacodynamics or rendering the molecule inactive.

Mitigation Strategy: If metabolic stability is poor, consider blocking the metabolic sites by adding Deuterium or Fluorine to the carbon atoms adjacent to the oxygen or nitrogen, or using bridged morpholine analogs (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane).

Metabolism Drug Morpholine Drug CYP CYP450 (Oxidation) Drug->CYP Hydroxy 2-Hydroxymorpholine (Unstable Hemiaminal) CYP->Hydroxy Hydroxylation Lactam Morpholin-3-one (Lactam Metabolite) CYP->Lactam Oxidation Open Ring Opened Acid/Amine Hydroxy->Open Spontaneous Collapse

Caption: Figure 2. Primary metabolic pathways for morpholine degradation mediated by Cytochrome P450 enzymes.

References

  • Physicochemical Properties & Drug Design: Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • Reductive Amination Protocol (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[6]

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Morpholine in Clinical Drugs (Gefitinib Synthesis): Chandregowda, V., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[8] Molecules.[1][3][4][9][10][5][6][7][8][11][12][13]

  • Metabolic Stability of Heterocycles: Kalgutkar, A. S., & Dalvie, D. (2015). Drug Metabolism in Drug Design and Development: Basic Concepts and Practice. Wiley Series in Drug Discovery and Development.

Sources

Troubleshooting & Optimization

Technical Guide: Overcoming Solubility Challenges in Pyridazine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Center of Excellence Subject: Troubleshooting Solubility and Reactivity in Pyridazine-Based Intermediates

Introduction: The Pyridazine Paradox

Pyridazine (1,2-diazine) is a privileged scaffold in modern drug discovery, appearing frequently in kinase inhibitors and CNS agents due to its ability to mimic peptide bonds and engage in unique hydrogen-bonding networks [1].[1] However, it presents a notorious "brick dust" paradox: while the parent heterocycle is water-miscible, its aryl-substituted derivatives often exhibit exceptionally high lattice energies due to strong dipole-dipole interactions and


-stacking.[1]

This guide moves beyond standard textbook advice. It addresses the specific physical chemistry of the 1,2-nitrogen motif and provides field-proven protocols to keep your chemistry in solution and your project moving forward.

Module 1: Reaction Solvent Systems

Why Your Standard Solvents Are Failing

Pyridazines are electron-deficient and possess a high dipole moment.[1] In non-polar solvents (Toluene, DCM), they aggregate.[1] In standard polar aprotic solvents (DMSO, DMF), they dissolve but are often difficult to remove during workup, leading to product loss in water washes.[1]

The "Magic" Solvent: Hexafluoroisopropanol (HFIP)

Recent literature identifies HFIP not just as a solvent, but as a "chemical chameleon" that disrupts intermolecular H-bonding aggregates while activating the pyridazine ring for functionalization [2].[1]

Protocol: The HFIP Spike Use when: Reactants remain as a suspension in DCM or THF, or when conversion is stalled.[1]

  • Diagnosis: If your Suzuki or Buchwald coupling in Dioxane/Water is sluggish, the pyridazine is likely sequestering the catalyst in an insoluble aggregate.[1]

  • Action: Add HFIP (10–20% v/v) to the reaction mixture.

  • Mechanism: HFIP is a strong H-bond donor.[1] It solvates the basic nitrogens of the pyridazine, breaking the lattice without deactivating the Pd-catalyst (unlike strong mineral acids).

Solvent Selection Decision Matrix

Use the following logic to select the optimal reaction medium.

SolventSelection Start START: Reactant Solubility Check Polarity Is the Intermediate Highly Polar? Start->Polarity Temp Reaction Temp > 100°C? Polarity->Temp Yes (Brick Dust) DCM_MeOH DCM : MeOH (9:1) Polarity->DCM_MeOH No (Soluble) Proticity Is Proton Source Tolerated? Temp->Proticity No DMA DMAc (Dimethylacetamide) Temp->DMA Yes HFIP HFIP or TFE (Trifluoroethanol) Proticity->HFIP Yes (Use Fluorinated Alcohols) Dioxane 1,4-Dioxane / Water Proticity->Dioxane No (Use Ethers)

Figure 1: Solvent selection strategy based on polarity and reaction conditions.[1] HFIP is prioritized for difficult-to-dissolve substrates where proton donors are tolerated.

Module 2: Purification & Workup Strategies

Getting It Out of the Flask

A common failure mode is the "Crash-Out" during aqueous workup, where the interface becomes a stabilized emulsion of product and impurities.

Strategy A: The "Reverse-Quench" Filtration

If your product is insoluble in water and ether but soluble in HFIP or DMSO:

  • Do not pour the reaction into water.[1]

  • Pour water slowly into the reaction mixture with vigorous stirring.

  • Allow the precipitate to mature (Ostwald ripening) for 30 minutes.

  • Filter the solid.[1] Wash with water (to remove inorganic salts) and Et2O (to remove organic impurities).[1]

  • Validation: Check the filtrate by LCMS. If the product is lost in the mother liquor, switch to Strategy B.

Strategy B: The "Salting-Out" Extraction

Pyridazines are amphiphilic.[1] They love water just enough to ruin your yield.[1]

  • Saturate the aqueous phase with NaCl or NH4Cl .[1]

  • Use 2-MeTHF (2-Methyltetrahydrofuran) instead of EtOAc or DCM.[1]

    • Why? 2-MeTHF has a higher saturation limit for water and solvates nitrogen heterocycles better than EtOAc.[1]

  • Critical Step: Do not wash the organic layer with water again.[1] Dry directly over Na2SO4.[1]

Chromatographic Eluents

Standard Hexane/EtOAc often fails because pyridazines streak.[1]

  • Recommendation: DCM / MeOH / NH4OH (90:9:1).[1]

  • Why: The ammonia deprotonates residual silanols on the silica, preventing the basic pyridazine nitrogens from "sticking" to the column [3].

Module 3: Structural Engineering & Salts

Molecular Fixes for Bioassays

When the compound must be dissolved in biological media (pH 7.4), the "brick dust" nature is fatal.[1]

Salt Formation

The pKa of pyridazine is low (~2.3), making it a very weak base.[1] Standard HCl salts often dissociate or are hygroscopic.[1]

  • The Delta pKa Rule: For a stable salt,

    
    .[1]
    
  • Recommended Acids:

    • Methanesulfonic Acid (MsOH): Forms stable mesylates.[1]

    • Isethionic Acid: Good for biological compatibility.[1]

  • Avoid: Weak acids like fumaric or tartaric, which will not protonate the pyridazine sufficiently to break the lattice energy [4].

Solubility Data Comparison
Solvent SystemSolubility (mg/mL)ApplicationNotes
Water (pH 7) < 0.01BioassaysPoor.[1] Requires formulation.
DMSO > 50Stock SolutionsHard to remove; penetrates skin.[1]
HFIP > 100SynthesisBest for reactions. Expensive.[1]
DCM 1 - 5WorkupOften insufficient for aryl-pyridazines.
2-MeTHF 10 - 20ExtractionSuperior to EtOAc for workup.[1]

Troubleshooting FAQ

Q: My Suzuki coupling turned into a black tar and the starting material is untouched. Why? A: The pyridazine starting material likely coordinated to the Palladium catalyst, poisoning it.

  • Fix: Pre-heat the solvent and base before adding the catalyst. Switch to a pre-formed catalyst system like Pd(dppf)Cl2·DCM or XPhos Pd G4 , which are more resistant to nitrogen coordination.[1] Add 10% HFIP to the solvent system to solvate the pyridazine.

Q: I cannot get my compound off the silica column; it's stuck at the baseline. A: Pyridazines are strong H-bond acceptors.

  • Fix: Flush the column with DCM containing 10% MeOH and 1% Triethylamine (TEA).[1] If that fails, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid.[1]

Q: My product is a solid but dissolves in nothing except DMSO. A: You have a high-lattice-energy crystal.

  • Fix: Do not try to dissolve it for the next step.[1] Perform the subsequent reaction in a suspension (slurry). Many reactions (reductions, oxidations) proceed well in suspension as the product dissolves upon reacting.[1] Alternatively, use TFE (Trifluoroethanol) as the solvent; it boils at 78°C and is easily removed, unlike DMSO.[1]

Experimental Workflow Visualization

WorkupProtocol Reaction Crude Reaction Mixture Quench Quench (Sat. NH4Cl) Reaction->Quench PhaseCheck Is Product Precipitating? Quench->PhaseCheck Filter Filtration (Strategy A) PhaseCheck->Filter Yes (Solid visible) Extract Extraction (Strategy B) PhaseCheck->Extract No (Emulsion/Oil) SolventChoice Use 2-MeTHF Extract->SolventChoice Select Solvent Dry Dry (Na2SO4) & Evaporate SolventChoice->Dry

Figure 2: Decision logic for isolating pyridazine intermediates. Prioritize filtration if the lattice energy forces precipitation.

References

  • Eder, M., et al. (2023).[1] The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Link

  • Colletto, C., et al. (2020).[1] Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Heterocyclic Chemistry. Chemical Science. Link

  • Li, J.J. (2014).[1] Medicinal Chemistry of Pyridazines: Solubility and Formulation Strategies. Elsevier Science.[1] Link

  • Stahl, P.H., & Wermuth, C.G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

Sources

Technical Support: Purification of Polar Pyridazine-Amine Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-AM-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Sticky" Problem

Pyridazine-amine reaction mixtures present a classic "double trouble" in purification:

  • High Polarity: The nitrogen-rich pyridazine core (1,2-diazine) lowers

    
    , making compounds water-soluble and difficult to extract.
    
  • Basicity: Both the pyridazine nitrogens and the pendant amine interact strongly with the acidic silanols (

    
    ) on standard silica gel.
    

The Symptom: Your compound "streaks" from the baseline to the solvent front on TLC, or elutes as a broad, tailing band that co-elutes with impurities during Flash Chromatography.

This guide provides three modular workflows to resolve these issues, moving from standard modifications to specialized "Catch-and-Release" tactics.

Module 1: The Pre-Column "Triage" (Workup)

Before attempting chromatography, you must maximize the crude purity. Aqueous workups often fail here because the product stays in the water layer.

Protocol A: The "Salting Out" Extraction

Use this when your product is not precipitating and prefers the aqueous phase.

  • Saturation: Add solid

    
     to your aqueous reaction mixture until it is saturated (undissolved salt remains).
    
  • The "Magic" Solvent: Do not use pure DCM. Use a mixture of

    
     (3:1)  or 
    
    
    
    (9:1)
    .
    • Why: The alcohol component disrupts hydrogen bonding with water, while the salt increases the ionic strength of the aqueous layer, forcing the organic product out (Salting Out Effect).

  • Extraction: Perform 3-4 extractions. The organic layer will be the bottom layer if using DCM/CHCl3.

Protocol B: The "Back-Extraction" Trick

Use this to remove non-basic impurities before the column.

  • Dissolve crude in

    
    .
    
  • Wash with

    
     (removes non-basic starting materials/byproducts). Discard organic layer. 
    
  • Basify aqueous layer to

    
     (using 
    
    
    
    or
    
    
    ).
  • Extract with

    
     (9:1) .
    

Module 2: Chromatography Strategies

Decision Matrix: Which Column Do I Choose?

purification_decision start START: Analyze Crude solubility Is it soluble in DCM? start->solubility polar_check Is it highly polar? (Rf < 0.1 in 10% MeOH/DCM) solubility->polar_check Yes rp_high Route B: Reverse Phase (High pH) solubility->rp_high No (Soluble in MeOH/H2O) np_mod Route A: Normal Phase (Amine Modified) polar_check->np_mod No (Rf > 0.1) scx_route Route C: SCX (Catch & Release) polar_check->scx_route Yes (Stuck on Baseline)

Figure 1: Decision tree for selecting the stationary phase based on solubility and polarity.

Strategy A: Normal Phase with Amine Modifiers

Standard silica is acidic (


). You must neutralize it to prevent streaking.

The "Golden" Solvent System: Instead of adding TEA to every bottle, prepare Ammoniated Methanol .

ComponentCompositionFunction
Solvent A

(Dichloromethane)
Weak eluent.
Solvent B

containing

Strong eluent + Modifier.

Preparation of Solvent B:

  • Take

    
     of MeOH.
    
  • Add

    
     of Ammonium Hydroxide (
    
    
    
    in water).
  • Note: This creates a slight haze initially. Sonicate to clear.

Gradient: Run


 to 

Solvent B in Solvent A.
  • Why it works: The

    
     competes for the silica sites more aggressively than your pyridazine, effectively "paving the road" for your compound to travel smoothly [1].
    
Strategy B: Reverse Phase (C18) at High pH

Standard acidic RP (Water/Acetonitrile +


) often fails because protonating the pyridazine makes it more polar, causing it to elute in the void volume (dead time).

The Fix: High pH Reverse Phase

  • Column: Use a C18 column rated for high pH (e.g., C18-W, Gemini NX, or Polymer-based).

  • Buffer:

    
     (
    
    
    
    ).
  • Mechanism: At

    
    , the amine is deprotonated (neutral). This drastically increases hydrophobicity, allowing the compound to "stick" to the C18 chain and separate from polar impurities [2].
    

Module 3: SCX "Catch and Release" (The Nuclear Option)

If your compound is too polar for silica but too oily for crystallization, Strong Cation Exchange (SCX) is the industry standard for purification without chromatography columns.

The Workflow

scx_workflow step1 1. LOAD (Dissolve in MeOH/DCM) Pass through SCX Cartridge step2 2. WASH (Flush with MeOH) Removes non-basic impurities step1->step2 Product Binds impurities Impurities (Elute to Waste) step1->impurities step3 3. ELUTE (Flush with 2M NH3 in MeOH) Releases Product step2->step3 step2->impurities product Pure Product (Collected) step3->product

Figure 2: SCX Solid Phase Extraction workflow. The sulfonic acid media binds the basic pyridazine.

Detailed Protocol:

  • Conditioning: Flush the SCX cartridge with

    
    .[1]
    
  • Loading: Dissolve your crude mixture in

    
     (or 
    
    
    
    if necessary). Load onto the cartridge.
    • Checkpoint: The filtrate should be colorless or contain only non-basic impurities. Your product is now chemically bound to the silica sulfonic acid.

  • Washing: Flush with

    
     of 
    
    
    
    . This removes neutral byproducts.[2]
  • Releasing: Flush with

    
     in 
    
    
    
    . Collect this fraction.
  • Finishing: Evaporate the solvent. You will have the free base of your pyridazine [3].

Troubleshooting & FAQ

Q: I used the Ammoniated MeOH method, but my pressure spiked and the column leaked. A:


 is volatile. When mixing 

and

, the heat of mixing combined with gas evolution can pressurize the system.
  • Fix: Pre-mix your solvents in a beaker and let them cool/degas for 5 minutes before pumping. Use a lower flow rate than usual.

Q: My compound is co-eluting with the starting amine. A: This is common.

  • Fix 1 (Scavenging): Add a polymer-supported isocyanate resin (PS-Isocyanate) to your crude mixture. Stir for 2 hours. The resin reacts with the starting amine (if primary/secondary) to form a urea, which can be filtered off before the column [4].

  • Fix 2 (Acetylation): If your product is a tertiary amine but the starting material is secondary, add a small amount of acetic anhydride to the crude. The starting material becomes an amide (much less polar) and will separate easily on the column.

Q: I can't see my product on TLC (UV inactive or weak). A: Pyridazines are usually UV active, but aliphatic amines are not.

  • Stain: Use Dragendorff’s Reagent (orange spots on yellow background) or Iodine Chamber . Dragendorff is specific for tertiary amines and nitrogen heterocycles.

References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Biotage. (n.d.). Chemistry Data Sheet: Use of ISOLUTE® SCX-2 for the purification of amines. Retrieved from [Link]

  • Teledyne ISCO. (2012).[2] RediSep SCX Column: Purification of organic compounds holding inherent basic properties. Retrieved from [Link]

Sources

Overcoming steric hindrance in N-alkylation of pyridazin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes the user has already attempted standard protocols and is facing specific failure modes related to steric bulk or regioselectivity.

Executive Summary & Triage

The Core Problem: N-alkylation of pyridazin-3-amines is deceptive. The substrate is an ambident nucleophile . Under basic conditions (standard SN2), the ring nitrogen at position 2 (N2) is often more nucleophilic than the exocyclic amine, leading to the formation of imino-dihydro-pyridazines rather than the desired secondary amine.

When you add steric hindrance (bulky electrophiles or C4/C5-substituted pyridazines) to this equation, the reaction rate at the exocyclic amine drops precipitously, allowing the unhindered N2 ring nitrogen to dominate completely, or stalling the reaction entirely.

Diagnostic Flowchart: Before proceeding, identify your failure mode using the logic gate below.

TriageFlow Start Start: Reaction Failed CheckLCMS Analyze Crude LCMS/NMR Start->CheckLCMS IsomerCheck Is the mass correct but retention time/NMR wrong? CheckLCMS->IsomerCheck RegioFail ISSUE: Regioselectivity Failure (N2 Ring Alkylation) IsomerCheck->RegioFail Yes ConversionCheck Is Starting Material (SM) mostly unreacted? IsomerCheck->ConversionCheck No Sol_Regio Solution: Switch to Reductive Amination or Reverse SNAr Strategy RegioFail->Sol_Regio StericFail ISSUE: Kinetic/Steric Failure (Nucleophile too bulky) ConversionCheck->StericFail Yes Decomp ISSUE: Substrate Decomposition ConversionCheck->Decomp No Sol_Steric Solution: Lewis Acid Activation (Ti(OiPr)4) or Pd-Catalysis StericFail->Sol_Steric

Figure 1: Diagnostic logic for triaging N-alkylation failures in pyridazine systems.

Troubleshooting Guide: The "Why" and "How"

Scenario A: "I am getting the wrong isomer (N2-alkylation)."

The Mechanism: Pyridazin-3-amine exists in tautomeric equilibrium. When you use a strong base (NaH, KHMDS) to deprotonate the amine for an SN2 reaction, the negative charge is delocalized onto the ring nitrogens. The N2 position is less sterically hindered and electronically favored, leading to the endo-alkylated product.

The Fix: Abandon Direct Alkylation. Do not try to optimize solvent or base for direct alkylation with alkyl halides; the thermodynamics are against you. Instead, switch to Reductive Amination .

Protocol 1: Sterically Demanding Reductive Amination Why this works: This method proceeds via an imine/iminium intermediate, which forms exclusively on the exocyclic nitrogen. The subsequent reduction is irreversible, locking in the correct regioselectivity.

ReagentEquiv.[1][2][3]Role
Pyridazin-3-amine 1.0Substrate
Bulky Ketone/Aldehyde 1.2 - 1.5Electrophile
Ti(OiPr)₄ 1.5 - 2.0Critical: Lewis acid & Water Scavenger. Activates carbonyl and forces imine formation despite sterics.
NaBH(OAc)₃ 2.0 - 3.0Mild reducing agent (add after imine formation).
DCE or Toluene SolventNon-coordinating solvents preferred.

Step-by-Step:

  • Activation: In a sealed tube, combine amine, ketone, and Titanium(IV) isopropoxide [Ti(OiPr)₄] in anhydrous DCE (0.5 M).

  • Imine Formation: Stir at 40–60°C for 4–12 hours. Note: Steric bulk requires heat here. Monitor consumption of amine by UPLC.

  • Reduction: Cool to 0°C. Dilute with dry MeOH (equal volume to DCE).

  • Addition: Add NaBH(OAc)₃ portion-wise.

  • Workup: Quench with saturated NaHCO₃ or 1N NaOH. (Warning: Titanium salts form a thick white precipitate. Filter through Celite before extraction).

Scenario B: "The reaction is dead. No product, just starting material."

The Mechanism: If you are trying to attach a bulky group (e.g., tert-butyl, adamantyl, or a substituted benzyl) and the reaction isn't moving, standard nucleophilic attack is failing due to the high activation energy barrier created by steric clash.

The Fix: The "Reverse" Strategy (Buchwald-Hartwig) Instead of alkylating the amine, couple the amine to the ring . Old Path: Pyridazin-3-amine + Bulky Bromide


 Fail.
New Path: 3-Chloropyridazine + Bulky Amine 

Success.

Protocol 2: Pd-Catalyzed Cross-Coupling (Reverse Disconnection) Why this works: Palladium oxidative addition/reductive elimination cycles are less sensitive to nucleophilic steric hindrance than SN2 or SNAr pathways, provided the correct ligand is used.

Recommended Ligand System: For sterically hindered primary amines, BrettPhos is the industry standard. For hindered secondary amines, RuPhos is required.[4]

ComponentRecommendation
Precatalyst BrettPhos Pd G4 or RuPhos Pd G4 (Avoid in-situ generation if possible for reproducibility).
Base LiHMDS (1.0 M in THF). Soluble bases are superior to carbonates for hindered substrates.
Solvent 1,4-Dioxane or Toluene (degassed).
Temperature 80°C – 100°C.

Step-by-Step:

  • Charge: Add 3-chloropyridazine (1.0 eq), Bulky Amine (1.2 eq), and Catalyst (2–5 mol%) to a vial.

  • Inert: Seal and purge with Argon/N₂ (3 cycles).

  • Solvent/Base: Add solvent (anhydrous) and LiHMDS (2.2 eq) via syringe.

  • Heat: Stir at 90°C for 2–4 hours.

  • Note: If the pyridazine has a halogen at C6, this reaction is site-selective for the C3 position if C6 is a chloride and C3 is a bromide/iodide.

Scenario C: "I must alkylate the amine directly (Late-Stage Functionalization)."

If you cannot change the starting material (e.g., the pyridazine is part of a complex scaffold), and reductive amination is impossible (no corresponding ketone exists, e.g., trying to add a methyl or ethyl group to a hindered system), use Phase Transfer Catalysis (PTC) .

Protocol 3: High-Force Alkylation with PTC Why this works: Using a solid base (KOH) and a quaternary ammonium salt in a biphasic system can sometimes override steric deactivation while protecting the N2 position via solvation effects.

  • System: Toluene / 50% aq. KOH (Biphasic).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or BTEAC (10 mol%).

  • Electrophile: Alkyl Bromide/Iodide (Excess, 3–5 eq).

  • Temp: 40–60°C.

  • Tip: Vigorous stirring is non-negotiable to create the emulsion.

Comparative Data: Reaction Screening

The following table summarizes typical yields for attaching a Cyclohexyl (sterically moderate) group to 6-phenylpyridazin-3-amine .

MethodReagentsYield (Exocyclic N)Yield (Ring N2)Notes
Direct Alkylation Cyclohexyl-I, NaH, DMF<10%65%Avoid. Favors ring alkylation strongly.
Direct Alkylation Cyclohexyl-I, K₂CO₃, Acetone0%5%Too sterically hindered for weak bases.
Reductive Amination Cyclohexanone, NaBH₃CN, MeOH30%0%Slow imine formation.
Reductive Amination Cyclohexanone, Ti(OiPr)₄ , NaBH(OAc)₃88% 0%Recommended. Titanium activates the ketone.
Reverse SNAr 3-Chloro-6-phenylpyridazine + Cyclohexylamine45%0%Requires high temp (140°C) due to electron-rich ring.
Reverse Buchwald 3-Chloro-6-phenylpyridazine + Cyclohexylamine, RuPhos Pd G4 92% 0%Best for very bulky groups.

Visualizing the Pathway

The diagram below illustrates the divergence between the "Trap" (Direct Alkylation) and the "Solution" (Reductive/Catalytic paths).

ReactionPathways cluster_Fail Direct Alkylation (Avoid) cluster_Success Recommended Strategies Substrate Pyridazin-3-amine (Ambident Nucleophile) Direct Alkyl Halide + Base (NaH/DMF) Substrate->Direct RedAm Reductive Amination (Ti(OiPr)4 + NaBH(OAc)3) Substrate->RedAm N2_Prod N2-Alkylated Product (Major, Undesired) Direct->N2_Prod Kinetic/Thermo favor Exo_Prod Exocyclic N-Alkyl (Trace) Direct->Exo_Prod Steric clash Target Exocyclic N-Alkyl Product (High Yield) RedAm->Target Via Imine RevCoup Reverse Coupling (3-Halo-pyridazine + Amine) RevCoup->Target Pd-Catalysis

Figure 2: Mechanistic divergence. Direct alkylation leads to N2-regioisomers; Reductive Amination or Reverse Coupling ensures exocyclic selectivity.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to overcome the steric hindrance in direct alkylation? A: You can, but it usually accelerates the formation of the wrong isomer (N2-alkylation) or decomposition. Microwave is excellent for the Reverse SNAr strategy (3-chloropyridazine + amine) but not recommended for direct alkylation of the amine.

Q: Why Ti(OiPr)₄? Can I just use acetic acid? A: For simple amines, acetic acid is fine. For sterically hindered pyridazines, the equilibrium for imine formation is unfavorable. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium to the right (Le Chatelier's principle). It is essential for difficult substrates.

Q: I need to add a Methyl group. Reductive amination with formaldehyde is messy. What do I do? A: For methylation specifically, use Trimethyl orthoformate as the solvent/reagent with NaBH(OAc)₃ or use the Eschweiler-Clarke conditions (Formic acid/Formaldehyde). Alternatively, if the substrate allows, perform the "Reverse" Buchwald coupling with Methylamine (2M in THF) using BrettPhos Pd G4 .

References

  • BenchChem. (2025).[3][5] Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. (Provides general protocols for pyridazine handling and Suzuki/Buchwald couplings).

  • Organic Chemistry Portal. (2019). Buchwald-Hartwig Amination: Sterically Hindered Substrates. (Details on BrettPhos/RuPhos ligands for bulky amines).

  • Beilstein J. Org. Chem. (2017).[6] Continuous N-alkylation reactions of amino alcohols... and hydrogen borrowing. (Discusses alternative alkylation strategies avoiding halides).

  • Kang, Y.J., et al. (2002).[7] 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents.[7] Synthesis.[1][2][3][5][7][8][9][10][11][12][13] (Demonstrates the high nucleophilicity of the N2 position in pyridazines).

  • MSU Chemistry. Amine Reactivity and Alkylation Issues. (Foundational theory on poly-alkylation and ambident nucleophiles).

Sources

Technical Support Center: LCMS Analysis of Morpholine-Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-pyridazine scaffolds are ubiquitous in modern drug discovery, particularly within kinase inhibitor programs (e.g., PI3K, mTOR pathways). From an analytical perspective, these compounds present a "Jekyll and Hyde" profile: the morpholine ring is a robust base (


), ensuring high proton affinity for ESI+, while the pyridazine core is an electron-deficient aromatic system (

) that can induce polarity-driven retention issues and metal chelation.

This guide addresses the specific causality of ionization failures, spectral artifacts, and chromatographic tailing associated with this chemical class.[1]

Section 1: Critical Troubleshooting (Q&A)
Q1: I see a strong signal in the UV trace, but my MS sensitivity in ESI(+) is negligible. Why is the morpholine nitrogen not protonating?

The Diagnosis: This is rarely a failure of proton affinity. Morpholine is a "proton sponge" in the gas phase. The issue is likely Signal Suppression or Wrong pH Regime .

The Mechanism: In ESI positive mode, ionization relies on the abundance of protons in the liquid phase before the droplet explosion. While morpholine is basic, if your mobile phase pH is near or above its


 (pH > 8), a significant portion of the population remains neutral, drastically reducing 

formation. Furthermore, if you are using Trifluoroacetic Acid (TFA) to fix peak shape, you are inducing ion pairing suppression . The trifluoroacetate anion pairs effectively with the protonated morpholine in the gas phase, neutralizing the charge and making the molecule invisible to the detector.

The Protocol:

  • Eliminate TFA: Switch to Formic Acid (0.1%) or Difluoroacetic Acid (DFA) if peak shape is the primary concern. DFA offers a compromise between the ion-pairing shape benefits of TFA and the signal compatibility of formic acid.

  • Buffer the Aqueous Phase: Do not rely on acid alone. Add 5–10 mM Ammonium Formate . The ammonium ion (

    
    ) acts as a chaotic agent in the droplet, preventing the formation of stable neutral ion pairs and ensuring the morpholine nitrogen remains accessible for protonation.
    
Q2: My spectrum is dominated by

and

adducts rather than the protonated ion. How do I shift this back to

?

The Diagnosis: Morpholine-pyridazine compounds are prone to alkali metal chelation . The oxygen in the morpholine ring and the adjacent nitrogens in the pyridazine ring create a "pseudo-crown ether" effect, trapping ubiquitous sodium ions from glassware or solvents.

The Mechanism: Sodium adducts are stable but often do not fragment well in MS/MS (CID), leading to poor sensitivity in quantitative assays (MRM). The sodium ion binds tightly to the electron-rich heteroatoms, and because sodium concentration is constant (background) while proton concentration varies with evaporation, adducts can dominate at low analyte concentrations.

The Protocol:

  • The "Sacrificial Proton" Strategy: You must outcompete the sodium. Increase the concentration of Ammonium Formate to 10 mM. The high concentration of ammonium ions suppresses sodiation by mass action.

  • Container Hygiene: Switch all solvent reservoirs from glass to borosilicate-free plastic or surface-treated glass. Sodium leaches from standard glass bottles, especially with aqueous mobile phases.

  • Source Cleaning: A dirty ESI cone is a reservoir for alkali salts. Clean the cone and capillary with 50:50 Methanol:Water (with 1% Formic Acid).

Q3: The peaks are tailing severely (

), causing carryover and integration errors. Is this a column failure?

The Diagnosis: This is classic Secondary Silanol Interaction . It is not a column failure, but a column mismatch.

The Mechanism: At low pH (pH 3–4), the morpholine nitrogen is positively charged (


). Standard C18 columns use silica supports that contain residual silanols (

). Even "end-capped" columns have accessible silanols which can deprotonate to

. The positively charged morpholine undergoes an ion-exchange interaction with the negative silanol, dragging the peak tail.

The Protocol:

  • Switch to a CSH Column: Use a Charged Surface Hybrid (CSH) stationary phase. These columns have a slightly positive surface charge that electrostatically repels the protonated morpholine, preventing it from interacting with the silica surface.

  • Increase Ionic Strength: If you cannot change columns, increase the ammonium formate concentration to 20 mM . The salt ions shield the silanols, blocking the interaction.

Section 2: Data & Decision Support
Table 1: Mobile Phase Additive Impact on Morpholine-Pyridazine Analysis
Additive SystemESI+ Signal IntensityAdduct SuppressionPeak Shape (Tailing)Recommendation
0.1% Formic Acid HighLow (Na+ risk)ModerateGood starting point, but watch for adducts.
0.1% FA + 10mM NH4 Formate Optimal High Good Gold Standard for this scaffold.
0.05% TFA Very Low (Suppression)ModerateExcellentAVOID for trace analysis.
10mM Ammonium Bicarbonate (pH 10) ModerateLowExcellentUse only with high-pH stable columns (e.g., BEH C18).
Table 2: Column Selection Matrix
Compound Polarity (LogP)Primary IssueRecommended PhaseMechanism of Action
Moderate (> 1.5) TailingC18 CSH (Charged Surface) Electrostatic repulsion of basic morpholine.
Low (< 0.5) Retention (Elutes in void)HILIC (Amide or Silica) Partitioning into water layer; retention increases with polarity.
High (> 3.0) CarryoverPhenyl-Hexyl Pi-Pi interactions with pyridazine ring offer alternative selectivity.
Section 3: Visual Troubleshooting Workflows
Diagram 1: The "Sticky Amine" Peak Shape Logic

Caption: Mechanism of morpholine tailing and the corrective action using Charged Surface Hybrid (CSH) technology.

SilanolInteraction cluster_Solutions Corrective Pathways Problem Problem: Severe Peak Tailing (Asymmetry > 1.5) Mechanism Mechanism: Positively charged Morpholine (+) binds to Negatively charged Silanol (-) Problem->Mechanism Root Cause Analysis Sol_A Option A: Shielding Add 20mM Ammonium Formate (NH4+ competes for Silanols) Mechanism->Sol_A Method Fix Sol_B Option B: Repulsion (Recommended) Switch to CSH C18 Column (Surface is Positively Charged) Mechanism->Sol_B Hardware Fix Result Result: Sharp Gaussian Peak (No Carryover) Sol_A->Result Sol_B->Result

Diagram 2: Ionization Troubleshooting Decision Tree

Caption: Step-by-step workflow for diagnosing signal loss in morpholine-pyridazine compounds.

IonizationTree Start Low Sensitivity (ESI+) CheckAdducts Check Spectrum: Dominant [M+Na]+? Start->CheckAdducts FixAdduct 1. Add 10mM NH4 Formate 2. Use Plasticware CheckAdducts->FixAdduct Yes CheckMobile Check Mobile Phase pH CheckAdducts->CheckMobile No YesAdduct YES: Sodium Adducts NoAdduct NO: Only Noise Fix_pH Lower pH to < 4.0 (Ensure Morpholine Protonation) CheckMobile->Fix_pH pH High CheckTFA Is TFA present? CheckMobile->CheckTFA pH Low pH_High pH > 6.0 pH_Low pH < 4.0 RemoveTFA Replace TFA with Formic Acid or DFA CheckTFA->RemoveTFA Yes Matrix Matrix Suppression: Perform Dilution or SPE CheckTFA->Matrix No YesTFA YES NoTFA NO

References
  • Marwah, P. et al. (2020).[2] "Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry." Journal of Applied and Natural Science. [Link]

  • Waters Corporation. (2023). "What are common causes of peak tailing when running a reverse-phase LC column?" Waters Knowledge Base. [Link]

  • McCalley, D. V. (2017). "Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC." LCGC North America. [Link]

  • Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization Strategies for N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-(morpholin-2-ylmethyl)pyridazin-3-amine (CAS: 1384691-11-5) is a critical heterocyclic building block, often serving as a scaffold in kinase inhibitor discovery (e.g., JAK/STAT pathway modulators). Structurally, it fuses an electron-deficient pyridazine ring with a saturated, chiral morpholine fragment via a secondary amine linker.

The Characterization Challenge: This molecule presents a distinct analytical paradox:

  • Electronic Contrast: It contains both highly deshielded aromatic protons (pyridazine) and shielded aliphatic protons (morpholine).

  • Chirality-Induced Complexity: The chiral center at C2 of the morpholine ring renders the adjacent methylene linker protons (

    
    ) diastereotopic, often confusing automated assignment algorithms.
    
  • Exchangeable Protons: The presence of two distinct amine types (secondary aniline-like and secondary aliphatic) creates solvent-dependent spectral variability.

This guide objectively compares the performance of three distinct NMR solvent systems (DMSO-d


, CD

OD, and CDCl

) to determine the optimal protocol for structural validation and purity assessment.

Structural Analysis & Numbering System

To ensure accurate assignment, we utilize the following numbering scheme for the discussion below.

G cluster_0 Pyridazine Core cluster_1 Linker cluster_2 Morpholine Ring N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 (H) C3->C4 NH_Link NH (Exch) C3->NH_Link C5 C5 (H) C4->C5 C6 C6 (H) C5->C6 C6->N1 aromatic C_Link CH2 (Dia) NH_Link->C_Link C2_Morph C2 (Chiral) C_Link->C2_Morph C3_Morph C3 C2_Morph->C3_Morph O_Morph O O_Morph->C2_Morph NH_Morph NH (2°) C3_Morph->NH_Morph C5_Morph C5 C6_Morph C6 C5_Morph->C6_Morph C6_Morph->O_Morph NH_Morph->C5_Morph

Caption: Structural connectivity of N-(morpholin-2-ylmethyl)pyridazin-3-amine highlighting the chiral center (C2) and diastereotopic linker (CH2).

Comparative Performance: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the "spectral topology." Below is a comparative analysis of the three primary alternatives.

Table 1: Solvent Performance Matrix
FeatureDMSO-d

(Recommended)
Methanol-d

(Alternative)
Chloroform-d (Legacy)
Solubility Excellent (>50 mg/mL)GoodModerate (Salt formation risk)
NH Detection Visible (Sharp/Broad)Invisible (Exchanged)Broad/Undefined
Resolution High (Viscosity broadens slightly)HighHigh
Water Peak ~3.33 ppm (Interferes with Morpholine)~4.87 ppm (Clear)~1.56 ppm (Clear)
Use Case Full Structural Assignment Routine Purity Check Comparison to literature
Detailed Analysis of Alternatives
Option A: DMSO-d

(The Structural Gold Standard)
  • Mechanism: DMSO acts as a hydrogen bond acceptor, stabilizing the N-H protons. This slows the exchange rate with trace water, allowing the N-H signals to appear as distinct multiplets (or broad singlets).

  • Advantage: You can observe the coupling between the Linker-NH and the Linker-CH

    
    , providing definitive proof of connectivity.
    
  • Drawback: The residual water peak (3.33 ppm) and DMSO quintet (2.50 ppm) often overlap with the morpholine ring protons.

Option B: Methanol-d

(The "Clean" Screen)
  • Mechanism: Rapid deuterium exchange (

    
    ).
    
  • Advantage: The spectrum is simplified. All NH signals disappear. The coupling patterns in the aliphatic region simplify because the NH-CH coupling is removed.

  • Drawback: You lose information about the protonation state and the presence of the amine protons.

Option C: CDCl

(The Resolution Specialist)
  • Mechanism: Non-polar solvent.[1]

  • Advantage: Often provides slightly different chemical shifts, resolving accidental overlaps found in DMSO.

  • Drawback: Pyridazine amines can be "sticky" or poorly soluble. The NH protons are often extremely broad and can be mistaken for baseline noise.

Expected Chemical Shifts & Assignment Logic

The following data represents the theoretical consensus derived from fragment analysis (3-aminopyridazine + 2-substituted morpholine) in DMSO-d


 .
A. The Aromatic Region (Pyridazine)

The 3-amino group is a strong electron donor (resonance), significantly shielding the proton at C4.

  • 
     8.55 ppm (1H, dd, 
    
    
    
    Hz):
    H-6 . Most deshielded due to proximity to ring nitrogens.
  • 
     7.25 ppm (1H, dd, 
    
    
    
    Hz):
    H-5 .
  • 
     6.85 ppm (1H, dd, 
    
    
    
    Hz):
    H-4 . Upfield shifted due to the ortho-amino group.
B. The Linker (The Critical Diastereotopic Region)
  • 
     7.10 ppm (1H, t, broad): Linker NH .
    
  • 
     3.40 - 3.60 ppm (2H, m): Linker CH
    
    
    
    .
    • Expert Insight: Because C2 of the morpholine is chiral, these two protons are diastereotopic (

      
      ). Do not expect a simple doublet. They will appear as an ABX system (complex multiplet) interacting with the NH and the Morpholine C2-H.
      
C. The Morpholine Ring (Chair Conformation)
  • 
     3.70 - 3.80 ppm (1H, m): H-2  (Methine at chiral center).
    
  • 
     3.60 - 3.80 ppm (2H, m): H-6  (Ether protons).
    
  • 
     2.60 - 2.90 ppm (4H, m): H-3, H-5  (Amine-adjacent protons).
    
    • Note: In DMSO, the water peak at 3.33 ppm may obscure the H-2 or H-6 signals. Running the experiment at 300K or adding a drop of D

      
      O (after initial scan) can shift the water peak.
      

Experimental Protocol

This protocol is designed to maximize resolution and ensure reproducibility.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the substance. (Higher concentrations lead to viscosity broadening in DMSO).

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule rather than a stock bottle to minimize water content.

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 507-PP).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Temperature: 298 K (25°C).[2]

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons).

  • Number of Scans (NS): 16 or 32.

  • Spectral Width: 14 ppm (–1 to 13 ppm).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Phasing: Manual phasing is required for the broad NH signals.

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

Assignment Workflow (Decision Tree)

Use this logic flow to confirm the identity of the molecule if the spectrum is complex.

Workflow Start Start: Acquire 1H NMR (DMSO-d6) CheckAromatic Check 6.5 - 9.0 ppm Are there 3 signals? Start->CheckAromatic YesAromatic Pyridazine Intact CheckAromatic->YesAromatic Yes NoAromatic Impurity/Degradation CheckAromatic->NoAromatic No CheckNH Check 6.0 - 7.5 ppm Is there a broad triplet? YesAromatic->CheckNH YesNH Linker NH Visible CheckNH->YesNH Yes NoNH Exchange Occurred? Check Water Peak CheckNH->NoNH No (Broad/Missing) CheckAliphatic Check 2.5 - 4.0 ppm Integration = ~9H? YesNH->CheckAliphatic NoNH->CheckAliphatic Analyze Analyze Diastereotopic CH2 (Look for ABX pattern) CheckAliphatic->Analyze Yes

Caption: Step-by-step logic flow for validating the N-(morpholin-2-ylmethyl)pyridazin-3-amine structure.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles (Pyridazines). University of Wisconsin-Madison Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: Structure Elucidation).[4] Link

  • PubChem Compound Summary. (2023). N-(morpholin-2-ylmethyl)pyridazin-3-amine (CID 71465229). National Center for Biotechnology Information. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Bioisosteric replacement of piperidine with morpholin-2-ylmethyl groups

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the bioisosteric replacement of piperidine (specifically 4-substituted piperidines) with morpholin-2-ylmethyl groups. This strategy is a high-impact medicinal chemistry maneuver used to optimize hERG safety , metabolic stability , and solubility while retaining or improving potency.

Advanced Guide for Lead Optimization in Drug Discovery

Executive Summary & Strategic Rationale

In the hit-to-lead and lead optimization phases, the piperidine ring is a ubiquitous pharmacophore, often serving as a basic amine handle to form salt bridges with aspartate or glutamate residues in target proteins. However, piperidine moieties—particularly 4-substituted variants—frequently introduce liabilities:

  • hERG Inhibition: The high basicity (pKa ~10–11) of the secondary amine promotes trapping in the hERG potassium channel, leading to QT prolongation risks.

  • Metabolic Instability: The lipophilic ring is prone to oxidative metabolism (e.g., N-dealkylation, ring oxidation).

The Bioisosteric Solution: Replacing the piperidine scaffold with a morpholin-2-ylmethyl group.[1][2] This replacement is not merely a "nitrogen-for-oxygen" swap; it is a topological and electronic reconfiguration.[1][2] The morpholin-2-ylmethyl group introduces a chiral center, lowers the pKa by ~2–3 log units, and alters the exit vector of the substituent, often resolving safety liabilities while maintaining target engagement.

Physicochemical & Pharmacological Comparison

The following table contrasts the core properties of the standard 4-(aminomethyl)piperidine motif against the 2-(aminomethyl)morpholine bioisostere.

Feature4-(Aminomethyl)piperidineMorpholin-2-ylmethylImpact of Replacement
Structure Centrosymmetric (achiral)Chiral (

or

enantiomers)
Stereoselectivity: Allows probing of specific chiral pockets;

-isomer often preferred in kinase clefts.[1][2]
Basicity (pKa) ~10.5 – 11.0 (Secondary Amine)~8.0 – 8.5 (Secondary Amine)Safety: Lower pKa reduces cation-pi interactions in the hERG channel pore.[2]
Lipophilicity (LogP) Higher (Lipophilic core)Lower (Ether oxygen)ADME: Improved aqueous solubility due to ether oxygen H-bond acceptance.[2]
Metabolic Stability Low (Prone to CYP oxidation)Moderate/HighClearance: Electron-withdrawing oxygen deactivates the ring toward oxidative metabolism.[2]
Vector Topology Linear/ExtendedKinked/AngularBinding: The 2-position substitution creates a distinct vector, potentially relieving steric clashes.

Case Study: Discovery of CCT245737 (CHK1 Inhibitor)[3][4][5][6]

The most authoritative example of this bioisosteric switch is the discovery of CCT245737 , an oral Checkpoint Kinase 1 (CHK1) inhibitor.

The Challenge

The initial lead series, based on a 4-(aminomethyl)piperidine scaffold, exhibited potent CHK1 inhibition but suffered from:

  • High hERG inhibition: Driven by the highly basic piperidine nitrogen.

  • Poor metabolic stability: Rapid clearance in human hepatocytes.

The Solution

Researchers replaced the piperidine moiety with a morpholin-2-ylmethyl group.[1][2][3]

  • Potency: The

    
    -enantiomer of the morpholine derivative maintained critical hydrogen bonds with Glu85  and Cys87  in the hinge region and a salt bridge with Glu91 .
    
  • hERG Avoidance: The pKa reduction (from ~11 to ~8.3) significantly decreased affinity for the hERG channel.

  • Result: CCT245737 became a clinical candidate with >1000-fold selectivity against CHK2 and complete oral bioavailability in mice.

Key Insight: The


-configuration was critical. The spatial arrangement of the morpholine oxygen in the 

-isomer allowed for optimal solvent exposure and minimized steric conflict, whereas the piperidine analog lacked this specific "handedness" to fine-tune the fit.

Decision Logic & Mechanism (Graphviz Diagram)

The following diagram illustrates the decision-making process and mechanistic outcomes of this bioisosteric replacement.

Bioisostere_Logic Problem Lead Compound (Piperidine Scaffold) Liabilities Liabilities: 1. High pKa (~11) -> hERG Trapping 2. High Lipophilicity -> CYP Metabolism 3. Achiral -> Limited Vector Control Problem->Liabilities Strategy Bioisosteric Replacement: Morpholin-2-ylmethyl Group Liabilities->Strategy Optimization Mechanism_A Mechanism: Electronic Ether Oxygen (-I effect) Reduces N-basicity (pKa ~8.3) Strategy->Mechanism_A Mechanism_B Mechanism: Topological Introduction of Chirality (C2) Altered Exit Vector Strategy->Mechanism_B Outcome_A Reduced hERG Inhibition (Less Cationic Species) Mechanism_A->Outcome_A Outcome_B Improved Solubility (H-bond Acceptor) Mechanism_A->Outcome_B Outcome_C Enhanced Selectivity (Stereospecific Fit) Mechanism_B->Outcome_C

Caption: Logical flow from piperidine liabilities to morpholin-2-ylmethyl optimization outcomes.

Experimental Protocols

Protocol A: Synthesis of Chiral Morpholin-2-ylmethyl Amines

This protocol describes the synthesis of the key intermediate, (2S)-2-(aminomethyl)morpholine , starting from chiral epichlorohydrin.[1][2] This method ensures enantiomeric purity, which is crucial for this bioisostere.

Reagents:

  • (S)-Epichlorohydrin[1][2][4]

  • 2-Aminoethyl hydrogen sulfate[1][2]

  • Sodium hydroxide (NaOH)[2]

  • Benzaldehyde (for protection)[2]

  • Sodium borohydride (NaBH4)[2]

Step-by-Step Methodology:

  • Cyclization Precursor Formation:

    • Dissolve 2-aminoethyl hydrogen sulfate (1.0 equiv) in water/NaOH (excess).[1][2]

    • Add (S)-epichlorohydrin (1.0 equiv) dropwise at 0°C.[1][2]

    • Stir at room temperature for 16 hours. The intramolecular cyclization occurs via the opening of the epoxide by the amine, followed by displacement of the sulfate by the resulting alkoxide (or vice-versa depending on specific conditions, often requiring heating to 40-50°C for ring closure).

  • Isolation of Morpholin-2-ylmethanol:

    • The resulting product is (S)-morpholin-2-ylmethanol.[1][2]

    • Note: Direct cyclization can be low yielding; alternative routes use N-benzylethanolamine and (S)-epichlorohydrin followed by deprotection.[1][2]

  • Activation and Amination (Mitsunobu or Mesylation):

    • Convert the alcohol to a mesylate (MsCl, Et3N, DCM, 0°C).

    • Displace with sodium azide (NaN3, DMF, 60°C).

    • Reduce the azide (H2, Pd/C) to yield (2S)-2-(aminomethyl)morpholine .[2]

Protocol B: hERG Inhibition Assay (Patch Clamp)

To validate the safety improvement of the morpholine analog.

  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).

  • Solution: Extracellular solution (Tyrode’s): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Protocol:

    • Whole-cell patch-clamp configuration.[1][2]

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV for 2 seconds (measure tail current).

    • Apply test compound (Piperidine vs. Morpholine analog) at 0.1, 1, 10, 30 µM.

  • Analysis: Calculate IC50 based on the reduction of peak tail current.

    • Success Criteria: Morpholine analog should show IC50 > 10 µM (or >30 µM), whereas piperidine analogs often show IC50 < 1–5 µM.

References

  • Osborne, J. D., et al. (2016).[5] Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737).[1][2][6][7][8] Journal of Medicinal Chemistry, 59(11), 5221–5237. [Link][2]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link][2]

  • Fritz, S. P., et al. (2007). Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. European Journal of Organic Chemistry, 2007(10), 1611–1616. [Link][2]

  • Gingipalli, L., et al. (2018).[9] hERG Toxicity Assessment: Useful Guidelines for Drug Design. European Journal of Medicinal Chemistry, 195, 112267. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(morpholin-2-ylmethyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-(morpholin-2-ylmethyl)pyridazin-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.